Unraveling the Mechanism of 2,5-Dimethylquinoxaline Formation: Analytical Derivatization of Maillard α-Dicarbonyls
Executive Summary In the fields of food chemistry and drug development, the Maillard reaction is a critical pathway responsible for the generation of flavor volatiles, browning pigments, and advanced glycation end-produc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the fields of food chemistry and drug development, the Maillard reaction is a critical pathway responsible for the generation of flavor volatiles, browning pigments, and advanced glycation end-products (AGEs). A core challenge in studying this reaction is the transient, highly reactive nature of α-dicarbonyl intermediates. This whitepaper elucidates the mechanistic formation of 2,5-dimethylquinoxaline —not as a natural food product, but as a highly specific, stable analytical derivative engineered to trap and quantify methylglyoxal (MGO) within complex Maillard matrices.
Structural & Nomenclature Distinction: Pyrazines vs. Quinoxalines
A common nomenclatural pitfall in Maillard literature is the conflation of 2,5-dimethylpyrazine with 2,5-dimethylquinoxaline. As an application scientist, it is critical to establish this structural boundary:
2,5-Dimethylpyrazine: A ubiquitous, naturally occurring flavor volatile formed spontaneously via the Strecker degradation of amino acids and the subsequent condensation of aminoacetone [1].
2,5-Dimethylquinoxaline: An analytical artifact. Because α-dicarbonyls like MGO are too reactive for direct chromatographic analysis, researchers introduce exogenous aromatic diamines (e.g., 3-methyl-1,2-phenylenediamine) to trap them, yielding stable quinoxalines [2].
Mechanism of Formation
The formation of 2,5-dimethylquinoxaline is a two-phase process bridging natural non-enzymatic browning with targeted analytical derivatization.
Phase A: Generation of Methylglyoxal (MGO)
The Maillard reaction initiates when a reducing sugar condenses with a primary amine to form a Schiff base, which undergoes an Amadori rearrangement. Subsequent enolization and dehydration yield reactive 1,2- or 3-deoxyosones. The retro-aldol cleavage of these deoxyosones produces methylglyoxal (MGO), a potent α-dicarbonyl precursor to AGEs [3].
Phase B: Quinoxaline Derivatization (Trapping)
To stabilize MGO, the matrix is spiked with 3-methyl-1,2-phenylenediamine . The mechanism proceeds via a double nucleophilic addition-elimination reaction:
Nucleophilic Attack: The primary amines of the trapping agent attack the electrophilic carbonyl carbons of MGO.
Dehydration & Cyclization: The intermediate undergoes the loss of two water molecules, driving the aromatization of the newly formed pyrazine ring fused to the existing benzene ring[4].
Regiochemical Nuance (Causality): MGO is asymmetric (an aldehyde at C1, a ketone at C2), as is the trapping agent (a methyl group at C3). The aldehyde is more electrophilic than the ketone, while the amine at position 1 of the diamine is less sterically hindered than the amine at position 2. This differential reactivity yields a predictable isomeric mixture of 2,5-dimethylquinoxaline and 3,5-dimethylquinoxaline . Chromatographic resolution of these isomers is mandatory for accurate MGO quantification.
Diagram 1: Maillard generation of MGO and its analytical derivatization into 2,5-dimethylquinoxaline.
Experimental Workflow: A Self-Validating Trapping Protocol
To ensure data integrity, the derivatization protocol must be a self-validating system that prevents artifactual dicarbonyl generation during the trapping phase itself.
Step 1: Maillard Model Incubation
Incubate 50 mM glucose and 50 mM glycine in a 0.1 M phosphate buffer (pH 7.4) at 100°C for 2 hours.
Causality: pH 7.4 mimics physiological conditions, prioritizing the formation of MGO via the 3-deoxyosone pathway.
Step 2: Quenching & Internal Standardization
Rapidly cool the reaction to 4°C. Spike the matrix with 10 µM of 1,2-hexanedione (Internal Standard).
Causality: The internal standard accounts for matrix suppression and variable solid-phase extraction (SPE) recovery rates.
Step 3: Derivatization
Add a 5-fold molar excess of 3-methyl-1,2-phenylenediamine (dissolved in methanol) to the quenched matrix. Incubate in the dark at 60°C for 1.5 hours.
Causality: 60°C provides the activation energy necessary for complete cyclization without thermally inducing further sugar fragmentation [3].
Step 4: Solid Phase Extraction (SPE)
Pass the derivatized solution through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute the quinoxalines with 100% methanol.
Step 5: LC-MS/MS Analysis
Quantify 2,5-dimethylquinoxaline using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Diagram 2: Self-validating workflow for trapping Maillard dicarbonyls to form quinoxalines.
Quantitative Data: Dicarbonyl Trapping Profiles
The table below summarizes the relationship between native Maillard intermediates and their corresponding analytical derivatives, highlighting the specific reagents required for their formation.
Table 1: Comparative Trapping Profiles of Maillard Intermediates
Precursor / Intermediate
Trapping Agent
Resulting Derivative
Chemical Classification
Natural Maillard Status
Aminoacetone (Strecker)
None (Spontaneous)
2,5-Dimethylpyrazine
Pyrazine
Natural Flavor Volatile
Glyoxal (GO)
o-Phenylenediamine
Quinoxaline
Quinoxaline
Analytical Artifact
Methylglyoxal (MGO)
o-Phenylenediamine
2-Methylquinoxaline
Quinoxaline
Analytical Artifact
Diacetyl (2,3-Butanedione)
o-Phenylenediamine
2,3-Dimethylquinoxaline
Quinoxaline
Analytical Artifact
Methylglyoxal (MGO)
3-Methyl-1,2-phenylenediamine
2,5-Dimethylquinoxaline
Quinoxaline
Analytical Artifact
References
Rizzi, G. P. (2008). "Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal." Journal of Agricultural and Food Chemistry. URL:[Link]
Pfeifer, Y. V., & Kroh, L. W. (2010). "Investigation of Reactive α-Dicarbonyl Compounds Generated from the Maillard Reactions of l-Methionine with Reducing Sugars via Their Stable Quinoxaline Derivatives." Journal of Agricultural and Food Chemistry. URL:[Link]
Smuda, M., & Glomb, M. A. (2011). "Novel Insights into the Maillard Catalyzed Degradation of Maltose." Journal of Agricultural and Food Chemistry. URL:[Link]
Tanimori, S., et al. (2017). "Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives." ACS Omega. URL:[Link]
2,5-Dimethylquinoxaline: A Comprehensive Guide to Electron Density, Molecular Orbital Analysis, and Therapeutic Applications
An in-depth technical guide designed for researchers, computational chemists, and drug development professionals. Executive Summary Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, computational chemists, and drug development professionals.
Executive Summary
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles with profound implications in rational drug design and materials science[1]. Among these, 2,5-dimethylquinoxaline serves as a highly versatile pharmacophore. As a Senior Application Scientist, I approach the characterization of this scaffold not merely as an exercise in structural elucidation, but as a predictive framework for target engagement. By rigorously analyzing its electron density and frontier molecular orbitals, we can predict its reactivity, optimize its synthesis, and map its binding affinity to critical oncological targets like VEGFR-2[1] and antiapoptotic proteins like Bcl-2[2].
Molecular Orbital Analysis: The Causality of Frontier Orbitals
In computational drug discovery, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the pharmacodynamic potential of a molecule. The energy of the HOMO (
EHOMO
) correlates with the molecule's electron-donating ability (interacting with electron-poor receptor pockets), while the LUMO (
ELUMO
) dictates its electron-accepting capacity[3].
For quinoxaline systems, the energy gap (
ΔE=ELUMO−EHOMO
) is a critical determinant of kinetic stability and chemical reactivity[3]. A narrower gap indicates higher molecular polarizability, which often correlates with enhanced biological activity due to the lowered energy barrier for electron transition during receptor binding[1].
Methodological Causality: While the B3LYP functional is standard for ground-state geometry optimization, it suffers from self-interaction errors that artificially lower the energy of unoccupied orbitals. When evaluating the HOMO-LUMO gap for charge-transfer interactions (e.g., push-pull quinoxaline systems), we mandate the use of range-separated hybrid functionals like CAM-B3LYP. This corrects over-delocalization, providing a rigorous assessment of the electrophilicity index (
ω
)[4].
Table 1: Representative Global Reactivity Descriptors of the Quinoxaline Core
Data synthesized from DFT calculations (B3LYP/6-311++G(d,p)) demonstrating typical electronic parameters for dimethyl-substituted quinoxalines[3].
Descriptor
Symbol
Value (eV)
Mechanistic Significance in Drug Design
HOMO Energy
EHOMO
-6.02
Electron-donating capacity to target receptor residues.
LUMO Energy
ELUMO
-2.42
Electron-accepting capacity from nucleophilic pockets.
Energy Gap
ΔE
3.60
Determines kinetic stability and molecular polarizability.
Ionization Potential
I
6.02
Energy required to remove an electron (
−EHOMO
).
Electron Affinity
A
2.42
Energy released upon electron addition (
−ELUMO
).
Chemical Hardness
η
1.80
Resistance to charge transfer; dictates structural rigidity.
Electrophilicity Index
ω
4.96
Propensity to accept electron density; correlates with binding affinity.
Electron Density and Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of chemically active sites. In 2,5-dimethylquinoxaline, regions of negative electrostatic potential (red) are localized tightly around the electronegative nitrogen atoms of the pyrazine ring[3]. This marks them as prime sites for electrophilic attack and critical hydrogen-bond acceptors when docking into kinase hinge regions. Conversely, the methyl groups and aromatic protons exhibit positive potential (blue), serving as nucleophilic attack sites.
Furthermore, analyzing Bond Critical Points (BCPs) via the Quantum Theory of Atoms in Molecules (QTAIM) reveals that electron density accumulation at the quinoxaline-receptor interface is a primary driver of binding affinity. Higher local electron density directly correlates with lower (more favorable) binding energies in target proteins[2].
Experimental & Computational Workflows
To ensure scientific integrity, all described protocols must be self-validating systems. Below are the field-proven methodologies for synthesizing and computationally validating 2,5-dimethylquinoxaline.
Protocol: Iridium-Catalyzed Synthesis of 2,5-Dimethylquinoxaline
Traditional syntheses require excess reagents and generate significant waste. This green protocol utilizes glycerol as a sustainable C3 source[5].
Reaction Setup: In a two-necked test tube under an Argon atmosphere, combine 1.1 mmol of glycerol and 1.0 mmol of 3-methyl-1,2-phenylenediamine[5].
Catalyst Addition: Add 1.0 mol % of an Iridium Catalyst (e.g., an N-heterocyclic carbene-Ir complex) and 1.0 mmol of
K2CO3
[5].
Solvent Selection: Introduce 1.0 mL of 2,2,2-trifluoroethanol (TFE) as the solvent.
Causality: TFE (pKa = 12.4) is deliberately selected because it provides an optimal proton-shuttling environment. It stabilizes the Iridium-hydride intermediate during the borrowing-hydrogen process, preventing premature catalyst deactivation while facilitating condensation[5].
Execution: Magnetically stir and reflux the mixture at 78°C for 20 hours in an oil bath[5].
Purification: Cool to room temperature, extract the organic layer with ethyl acetate, and isolate 2,5-dimethylquinoxaline via silica gel column chromatography.
Protocol: DFT Computational Validation Workflow
Fig 1. Self-validating computational workflow for quinoxaline DFT analysis.
Initialization: Generate the initial 3D conformer of 2,5-dimethylquinoxaline.
Optimization: Perform geometry optimization using DFT at the B3LYP/6-311++G(d,p) level to find the global minimum[3].
Validation: Execute a frequency calculation at the same level of theory.
Causality: This is a mandatory self-validation step. The absence of imaginary frequencies (
νmin>0
) confirms the optimized geometry is a true local minimum rather than a transition state[3].
Electronic Mapping: Calculate FMO energies and generate the MEP surface using the optimized coordinates.
Descriptor Derivation: Derive global reactivity descriptors (Hardness, Electrophilicity) using Koopmans' theorem approximations[3].
Pharmacological Application: Target Binding and Inhibition
The electrophilicity index (
ω
) of quinoxaline derivatives strongly correlates with their binding energies to target proteins[2]. In oncology, quinoxaline scaffolds are rationally designed to competitively bind the ATP-binding pocket of VEGFR-2, a receptor tyrosine kinase responsible for tumor angiogenesis[1].
Fig 2. Mechanism of action for quinoxaline-based VEGFR-2 inhibitors.
The nitrogen atoms of the 2,5-dimethylquinoxaline core act as critical hydrogen bond acceptors, interacting with key amino acid residues in the VEGFR-2 hinge region. This binding event halts the downstream signaling cascade, leading to the upregulation of Caspase-3 and Caspase-9, ultimately inducing apoptosis and cell cycle arrest in cancer cells[1].
Conclusion
The rational design of 2,5-dimethylquinoxaline derivatives relies heavily on the rigorous analysis of their electron density and molecular orbitals. By coupling sustainable, mechanism-driven synthetic protocols[5] with advanced DFT computations[4], researchers can accurately predict pharmacodynamic properties. This integrated approach accelerates the development of highly selective kinase inhibitors, robust anti-cancer therapeutics, and advanced functional materials.
References
New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies
Source: RSC Advances
URL:[Link]
Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand
Source: MDPI Catalysts
URL:[Link]
A theoretical evaluation on quinoxaline derivatives as corrosion inhibitors on mild steel
Source: Der Pharma Chemica
URL:[Link]
DFT-Based Design and Characterization of Organic Chromophores Based on Symmetric Thio-Bridge Quinoxaline Push–Pull (STQ-PP) for Solar Cells
Source: MDPI International Journal of Molecular Sciences
URL:[Link]
Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study
Source: RSC Advances
URL:[Link]
biological activity and toxicity profile of 2,5-dimethylquinoxaline
An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of 2,5-Dimethylquinoxaline Executive Summary This technical guide provides a comprehensive analysis of the biological activities and toxicologic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of 2,5-Dimethylquinoxaline
Executive Summary
This technical guide provides a comprehensive analysis of the biological activities and toxicological profile of 2,5-dimethylquinoxaline and its closely related isomers. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological potential.[1][2][3][4] While specific data for the 2,5-dimethyl isomer is limited, this guide synthesizes available information and leverages extensive research on the analogous compound, 2,3-dimethylquinoxaline (DMQ), to build a predictive profile. This document covers known antimicrobial and anticancer activities, detailed in vitro and in vivo toxicity assessments, and established experimental protocols relevant to the evaluation of this compound class. The insights provided are intended to guide researchers, scientists, and drug development professionals in exploring the therapeutic potential and safety considerations of 2,5-dimethylquinoxaline.
Introduction to the Quinoxaline Scaffold
Quinoxalines, composed of a fused benzene and pyrazine ring, represent a "privileged scaffold" in medicinal chemistry.[3][4] Their versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5][6] 2,5-Dimethylquinoxaline is a member of this family, characterized by methyl groups at the 2 and 5 positions of the core structure. The synthesis of such derivatives is well-established, commonly involving the condensation of an aromatic diamine (e.g., 3-methyl-1,2-phenylenediamine) with a 1,2-dicarbonyl compound.[7][8]
Synthesis Overview
The general synthesis of dimethylquinoxalines is a robust process. A common and efficient method involves the cyclocondensation of the appropriate o-phenylenediamine with a dicarbonyl compound. For 2,5-dimethylquinoxaline, this would typically involve reacting 3-methyl-o-phenylenediamine with pyruvaldehyde or a related α-keto-aldehyde.
Caption: Postulated metabolic pathway for 2,5-dimethylquinoxaline.
Key Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail validated methodologies for assessing the biological activity and toxicity of quinoxaline derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, a compound's cytotoxic potential.
[2][9]
Protocol:
Cell Seeding : Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. [10]Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
Compound Treatment : Prepare serial dilutions of 2,5-dimethylquinoxaline in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). [9][11]Incubate for 48-72 hours.
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [10]Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
[2]5. Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
[6][12]
Protocol:
Prepare Inoculum : Grow microbial cultures (bacterial or fungal) to a standardized density (e.g., 0.5 McFarland standard).
[6]2. Compound Dilution : Prepare a two-fold serial dilution of 2,5-dimethylquinoxaline in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
Inoculation : Add the standardized microbial inoculum to each well.
Incubation : Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
Determine MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
[5]
In Vivo Acute Oral Toxicity (OECD 423)
This protocol provides information on the acute toxicity of a substance after oral administration.
[13][14]
Protocol:
Animal Selection : Use a single sex of healthy, young adult rodents (e.g., female Swiss albino mice).
[15]2. Dosing : Administer the test compound, suspended in a vehicle like 0.5% carboxymethyl cellulose, via oral gavage. The test proceeds in a stepwise manner using defined doses (e.g., 5, 50, 300, 2000 mg/kg).
[15][13]3. Observation : Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in locomotion, salivation, convulsions) at 0.5, 1, 2, 4, and 24 hours post-dosing, and then daily for a total of 14 days.
[15]4. Necropsy : At the end of the observation period, perform a gross necropsy on all surviving animals.
Classification : Based on the number of mortalities at each dose level, the substance is classified into a toxicity category.
Caption: Workflow for an in vivo acute oral toxicity study (OECD 423).
Conclusion and Future Directions
2,5-Dimethylquinoxaline belongs to a class of heterocyclic compounds with significant, well-established pharmacological potential. Based on robust data from its close analog, 2,3-dimethylquinoxaline, it is predicted to possess a favorable safety profile with low acute toxicity and a low risk of genotoxicity. [16][15][14]Its potential biological activities, particularly as an antifungal agent, are promising but require direct experimental validation.
Future research should focus on:
Direct Biological Screening : Conducting comprehensive in vitro screening of 2,5-dimethylquinoxaline against panels of bacterial, fungal, and cancer cell lines to definitively establish its activity profile and compare it with its isomers.
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of 2,5-dimethylquinoxaline derivatives to understand how different functional groups impact biological activity and toxicity.
Mechanism of Action Studies : If significant biological activity is confirmed, subsequent studies should elucidate the specific molecular targets and signaling pathways involved.
Pharmacokinetic Profiling : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 2,5-dimethylquinoxaline to assess its drug-like potential.
This guide provides a foundational framework for these future investigations, leveraging existing knowledge to accelerate the exploration of 2,5-dimethylquinoxaline as a potential therapeutic agent.
References
Watanabe, T., Nakajima, Y., & Arisawa, M. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2164–2170. [Link]
Stuckwisch, C. G. (1953). Quinoxaline Studies. V. Synthesis of 2-Hydroxy-3,5-dimethylquinoxaline and 2-Hydroxy-3,8-dimethylquinoxaline. Journal of the American Chemical Society, 75(20), 5018–5020. [Link]
Itoh, T., et al. (2000). In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 468(2), 159-166. [Link]
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
Chen, M., et al. (2016). Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites. Food and Chemical Toxicology, 93, 123-131. [Link]
Masumura, K., et al. (2003). Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 541(1-2), 93-101. [Link]
Gomes, P. A., et al. (2018). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Journal of Applied Pharmaceutical Science, 8(11), 061-066. [Link]
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Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 19(8), e0300079. [Link]
Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 19(8), e0300079. [Link]
Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. [Link]
Alanazi, A. M., et al. (2024). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals, 17(3), 350. [Link]
Figdor, S. K., & Hobbs, D. C. (1980). The metabolism of 2-hydroxymethyl-3-methylquinoxaline-di-N-oxide in the chicken, rat, and dog. Canadian Journal of Chemistry, 58(18), 1957-1963. [Link]
Obora, Y., et al. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Catalysts, 11(10), 1184. [Link]
Wang, H., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2515. [Link]
Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(15), 4969. [Link]
Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4150. [Link]
Asif, M. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-4. [Link]
Kumar, A., et al. (2013). Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer. Arabian Journal of Chemistry, 10, S2733-S2739. [Link]
Turesky, R. J., et al. (1993). Metabolism of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in isolated rat liver cells. Carcinogenesis, 14(8), 1511-1516. [Link]
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Chen, W., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 9(61), 35689-35697. [Link]
Alfadil, A., et al. (2021). In vivo and In vitro Antifungal Activity of 2,3-Dimethylquinoxline. Current Drug Discovery Technologies, 18(4), 541-546. [Link]
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Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE. [Link]
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Alfadil, A., et al. (2023). 2,3-Dimethylquinoxaline: A Natural Antifungal Drug with the Potential to Treat Eumycetoma, Oral Candidiasis and Other Fungal Infections. Indian Journal of Pharmaceutical Sciences, 85(5), 1269-1276. [Link]
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Francis, J., et al. (1956). 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. Biochemical Journal, 63(3), 455-457. [Link]
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Al-mathkhury, H. F., & Ali, A. H. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Al-Mustansiriyah Journal of Science, 34(2), 119-125. [Link]
Obora, Y., et al. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Molecules, 26(19), 5961. [Link]
historical discovery and isolation of 2,5-dimethylquinoxaline
An In-depth Technical Guide on the Historical Discovery and Isolation of 2,5-Dimethylquinoxaline Abstract This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterizatio...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Historical Discovery and Isolation of 2,5-Dimethylquinoxaline
Abstract
This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of 2,5-dimethylquinoxaline. Rooted in the foundational principles of heterocyclic chemistry, the narrative begins with the seminal work that first described the quinoxaline scaffold. We delve into the logical extension of this early synthesis to prepare 2,5-dimethylquinoxaline, detailing a robust, modern protocol derived from classical methods. This guide explains the causal relationships behind experimental choices, establishing a self-validating system for synthesis and characterization. Methodologies are supported by authoritative references, and key workflows are visualized to enhance understanding for researchers, scientists, and professionals in drug development.
Introduction: The Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound comprising a benzene ring fused to a pyrazine ring, represents a cornerstone of medicinal chemistry.[1] Since its discovery, this "privileged scaffold" has been identified in a multitude of natural and synthetic compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoxaline core allows for functionalization at various positions, enabling the synthesis of extensive compound libraries for drug discovery. 2,5-Dimethylquinoxaline is a key derivative within this class, serving as both a synthetic building block and a compound of interest for its own biological and material properties.[4][5]
Historical Foundation: The Hinsberg Condensation
The journey into quinoxaline chemistry began in 1884 with the pioneering work of German chemists Wilhelm Körner and Carl Hinsberg.[1][6] They established the first and most fundamental method for creating the quinoxaline core: the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7] This reaction, now universally known as the Hinsberg condensation or Hinsberg reaction, proved to be a straightforward and highly effective strategy that remains a principal method for synthesizing quinoxaline scaffolds today.[1][8]
The discovery of this reaction was not an isolated event but a logical step in the systematic exploration of aromatic amine chemistry. The reaction mechanism involves the nucleophilic attack of the two amino groups of the o-phenylenediamine onto the two carbonyl carbons of the diketone. This is followed by a cyclization and subsequent dehydration to form the stable, aromatic pyrazine ring fused to the initial benzene ring. This foundational work paved the way for the synthesis of a virtually limitless number of quinoxaline derivatives by simply varying the substituents on the diamine and dicarbonyl precursors.
While a singular, celebrated paper detailing the "discovery" of 2,5-dimethylquinoxaline is not prominent in historical records, its synthesis is a direct and logical application of the Hinsberg methodology. The preparation would have been an evident extension for early chemists exploring the scope of the new reaction. The synthesis requires the condensation of 3-methyl-1,2-phenylenediamine (2,3-diaminotoluene) with 2,3-butanedione (also known as diacetyl).
Synthesis Protocol: 2,5-Dimethylquinoxaline via Hinsberg Condensation
This protocol describes a modern, reliable method for the synthesis of 2,5-dimethylquinoxaline, grounded in the classical Hinsberg condensation. The procedure is designed as a self-validating system, where successful execution and subsequent characterization confirm the identity and purity of the final product.
Principle and Causality
The reaction proceeds via a double condensation between the vicinal amino groups of 3-methyl-1,2-phenylenediamine and the carbonyl groups of 2,3-butanedione. The use of a protic solvent like ethanol facilitates the reaction, which is often self-catalyzed by the slight acidity of the reagents or can be enhanced with a catalytic amount of acid. Heating under reflux provides the necessary activation energy to drive the dehydration steps to completion, leading to the formation of the highly stable aromatic quinoxaline ring system. The product's limited solubility in the aqueous-alcoholic mixture upon cooling allows for its initial isolation by precipitation and filtration.
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
3-Methyl-1,2-phenylenediamine
C₇H₁₀N₂
122.17
10.0 mmol (1.22 g)
2,3-Butanedione (Diacetyl)
C₄H₆O₂
86.09
10.0 mmol (0.86 g)
Ethanol (95%)
C₂H₅OH
46.07
30 mL
Deionized Water
H₂O
18.02
As needed
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.22 g (10.0 mmol) of 3-methyl-1,2-phenylenediamine in 30 mL of 95% ethanol. Stir the mixture until the solid is fully dissolved.
Reagent Addition: To the stirring solution, add 0.86 g (10.0 mmol) of 2,3-butanedione dropwise at room temperature. An exothermic reaction may be observed.
Reaction Execution: Heat the reaction mixture to reflux and maintain it for 1 hour. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (4:1) mobile phase.
Product Isolation (Workup): After the reaction is complete, allow the flask to cool to room temperature. Slowly add 20 mL of deionized water to the mixture while stirring. The product will begin to precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold 50% ethanol-water solution (2 x 10 mL) to remove any unreacted starting materials.
Purification: Dry the crude solid. The product can be further purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to yield the final product as an orange or yellow liquid/low melting solid.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2,5-dimethylquinoxaline.
Characterization and Purity Verification
The definitive identification and confirmation of purity for the synthesized 2,5-dimethylquinoxaline rely on a combination of physical and spectroscopic methods. This multi-faceted approach ensures the trustworthiness of the result.
Physicochemical and Spectroscopic Data
The following table summarizes the key analytical data used to characterize 2,5-dimethylquinoxaline.
The process of verifying the synthesized compound follows a logical progression from the crude material to a fully characterized, pure sample.
Caption: Analytical workflow for structure confirmation.
Applications and Significance
Quinoxaline derivatives, including 2,5-dimethylquinoxaline, are of significant interest due to their wide-ranging applications. They are integral components in the development of pharmaceuticals, with derivatives showing promise as anticancer, antibacterial, and antiviral agents.[10][13] Furthermore, their unique electronic properties make them valuable in materials science for applications such as organic semiconductors, fluorescent materials, and corrosion inhibitors.[14] The 2,5-dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited by medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of new therapeutic agents.
Conclusion
The discovery and isolation of 2,5-dimethylquinoxaline are a direct legacy of the foundational Hinsberg condensation reaction of 1884. While not a singular discovery, its synthesis represents a logical and early exploration of the scope of this powerful reaction. The process, from the selection of precursors based on chemical principles to the rigorous characterization by modern spectroscopic methods, exemplifies a self-validating scientific workflow. This technical guide provides researchers with the historical context, a field-proven synthetic protocol, and the analytical framework necessary to confidently prepare and verify this important heterocyclic compound, enabling further exploration of its potential in drug discovery and materials science.
References
The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview. Benchchem.
Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
Asif, M. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
Kumar, A., & Kumar, V. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat.
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
Khan, M. A., & Kamal, A. (1970). STUDIES ON HETEROCYCLICS Part III. The IR Spectra of Some Quinoxaline N-oxides. PJSIR.
Mariella, R. P., & Stansfield, R. (1950). Quinoxaline Studies. II. The Preparation of 2-Hydroxy-3,6-dimethylquinoxaline and 2-Hydroxy-3,7-dimethylquinoxaline. Journal of the American Chemical Society.
Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. Benchchem.
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega.
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). PMC.
Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N. (2021). Semantic Scholar.
Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N. (2021). Semantic Scholar.
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (2026). ResearchGate.
Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. (2021). Journal of Materials Chemistry C.
A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. Benchchem.
Regioselective Laboratory Synthesis Protocol for 2,5-Dimethylquinoxaline
Application Note & Laboratory Workflow for Absolute Regiocontrol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Strategic Rationale & The Regioselectivity Challenge The quinoxaline s...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Laboratory Workflow for Absolute RegiocontrolTarget Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Rationale & The Regioselectivity Challenge
The quinoxaline scaffold is a privileged pharmacophore in drug development and a critical building block in organic materials science. Traditionally, 2,5-dimethylquinoxaline is synthesized via the Hinsberg condensation of 3-methylbenzene-1,2-diamine (2,3-diaminotoluene) with 2-oxopropanal (pyruvaldehyde).
The Problem: This classical condensation is fundamentally flawed for precision synthesis. Because the diamine is asymmetric, the bis-imine condensation lacks regiocontrol, yielding an inseparable isomeric mixture of 2,5-dimethylquinoxaline and 2,8-dimethylquinoxaline.
The Solution: To achieve absolute regiocontrol, this protocol abandons the traditional condensation in favor of a modern, sequential three-step methodology validated by. By utilizing a copper-catalyzed Ullmann-type coupling, followed by an amide reduction and aerobic dehydrogenation, the position of both methyl groups is strictly dictated by the starting materials (2-bromo-6-methylaniline and L-alanine), resulting in a single, isomerically pure product.
Synthetic Pathway Visualizations
Figure 1: Three-step regioselective synthesis workflow for 2,5-dimethylquinoxaline.
Figure 2: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-type C-N coupling step.
Detailed Experimental Protocols & Causality
Step 1: Synthesis of (S)-3,8-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one
Objective: Construct the quinoxalinone core via a tandem Ullmann C-N coupling and intramolecular amidation.
Procedure:
In an oven-dried Schlenk flask, combine 2-bromo-6-methylaniline (186 mg, 1.00 mmol) and L-alanine (180 mg, 2.00 mmol).
Degas the suspension with N₂ for 5 minutes. Stir vigorously at 110 °C under an N₂ atmosphere for 24 hours.
Quench the reaction mixture with distilled water (15 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify via silica gel flash chromatography (Hexanes/AcOEt = 3:2).
Causality & Mechanistic Insight:
Why DMEDA? CuCl alone is prone to disproportionation and poor solubility. DMEDA acts as a bidentate ligand, stabilizing the active Cu(I) species and accelerating the oxidative addition of the aryl bromide.
Why DMSO? The highly polar aprotic nature of DMSO is required to partially solubilize the inorganic base (K₃PO₄) and stabilize the highly charged Cu(III) transition state during reductive elimination.
Self-Validation (QC): The product isolates as a pale brown solid. TLC Rf = 0.38 (Hexanes/AcOEt = 3/2). Because L-alanine is chiral, the intermediate is optically active: [α]²³_D = +61.37 (c 0.18, CHCl₃).
Step 2: Synthesis of 2,5-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Objective: Reduce the lactam carbonyl to a methylene group to form the tetrahydroquinoxaline ring.
Procedure:
Suspend Lithium aluminum hydride (LiAlH₄) (152 mg, 4.00 mmol) in dry THF (10 mL) in a flame-dried flask under N₂ at 0 °C.
Dissolve the Step 1 intermediate (105 mg, 0.60 mmol) in dry THF (2 mL) and add dropwise to the LiAlH₄ suspension.
Allow the mixture to warm to room temperature and stir for 4 hours.
Fieser Quench: Carefully cool to 0 °C and sequentially add 0.15 mL H₂O, 0.15 mL 15% NaOH (aq), and 0.45 mL H₂O. Stir until a granular white precipitate forms.
Filter through a Celite pad, washing with ethyl acetate. Concentrate the filtrate in vacuo.
Causality & Mechanistic Insight:
Why LiAlH₄? Milder hydride sources (like NaBH₄) cannot reduce amides. LiAlH₄ is required to fully reduce the lactam C=O to a -CH₂- group.
Nomenclature Shift (Crucial Detail): Notice that the precursor was 3,8-dimethyl, but the product is 2,5-dimethyl. This is not a molecular rearrangement, but an IUPAC nomenclature rule. Once the carbonyl priority is removed via reduction, the ring is renumbered from the opposite nitrogen to yield the lowest possible locants (2,5 is lower than 3,8).
Self-Validation (QC): The product is a brown liquid. TLC Rf = 0.28 (Hexanes/AcOEt = 1/1). IR spectroscopy will confirm the complete disappearance of the strong lactam C=O stretch at ~1680 cm⁻¹.
Step 3: Synthesis of 2,5-Dimethylquinoxaline
Objective: Aerobic dehydrogenation of the tetrahydro-ring to achieve full aromaticity.
Procedure:
Dissolve the Step 2 intermediate (162 mg, 1.00 mmol) in toluene (6 mL).
Add Vanadium(V) oxide (V₂O₅) (460 mg, 2.50 mmol) and silica gel (0.8 g).
Reflux the mixture (110 °C) under an open-air atmosphere for 12 hours.
Cool to room temperature, filter the heterogeneous catalyst through a short pad of Celite, and wash with ethyl acetate.
Concentrate the filtrate and purify via short-path silica gel chromatography to yield the final product.
Causality & Mechanistic Insight:
Why V₂O₅ on Silica Gel? V₂O₅ acts as a mild, heterogeneous single-electron oxidant. Dispersing it on silica gel vastly increases the surface area. Atmospheric oxygen acts as the terminal oxidant, regenerating the V(V) species from V(IV) in situ.
Why Toluene? Toluene provides the exact thermal energy (boiling point 110 °C) required to drive the aromatization barrier without degrading the product.
Self-Validation (QC): The product is a pale orange liquid. TLC Rf = 0.40 (Hexanes/AcOEt = 4/1). ¹H NMR will show a distinct shift of the pyrazine ring proton to the aromatic region (δ 8.77 ppm, s, 1H), confirming full aromatization.
Imanishi, M., Sonoda, M., Miyazato, H., Sugimoto, K., Akagawa, M., & Tanimori, S. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 1875-1885. URL:[Link]
Application
Application Note: 2,5-Dimethylquinoxaline as a Versatile Electron-Acceptor Scaffold for High-Performance Organic Light-Emitting Diode (OLED) Materials
An In-Depth Technical Guide Audience: Researchers, scientists, and materials development professionals. Abstract Quinoxaline derivatives have become a cornerstone in the development of advanced organic electronic materia...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and materials development professionals.
Abstract
Quinoxaline derivatives have become a cornerstone in the development of advanced organic electronic materials due to their inherent electron-deficient nature, high thermal stability, and versatile functionalization chemistry.[1][2] This application note focuses on the 2,5-dimethylquinoxaline scaffold as a particularly advantageous building block for next-generation Organic Light-Emitting Diode (OLED) materials. We provide a detailed exploration of molecular design principles, including the widely adopted Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) strategies, which enable precise tuning of optoelectronic properties.[1][3] This guide offers field-proven, step-by-step synthetic protocols for creating key intermediates and functionalized derivatives via robust palladium-catalyzed cross-coupling reactions. Furthermore, we outline essential characterization techniques and present a prototypical OLED device architecture to demonstrate the application of these materials, establishing 2,5-dimethylquinoxaline as a potent platform for developing efficient emitters, hosts, and charge transport materials.
Introduction: The Role of Quinoxalines in OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a leading technology in solid-state lighting and displays, offering superior contrast, faster response times, and mechanical flexibility compared to conventional liquid-crystal displays. The performance of an OLED is fundamentally governed by the molecular architecture of the organic semiconductor materials used in its functional layers.[2]
The quinoxaline core, a nitrogen-containing heterocyclic aromatic compound, is an intrinsically electron-deficient (n-type) system. This property makes it an excellent acceptor unit in the design of organic semiconductors.[1][4] Materials based on quinoxaline often exhibit:
High Thermal Stability: The rigid, aromatic structure imparts excellent thermal and morphological stability, crucial for long device operational lifetimes.[1][5]
Tunable Electronic Properties: The electronic characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be systematically modified through chemical derivatization.[4][6]
Versatile Functionality: Quinoxaline derivatives have been successfully deployed as electron transport materials (ETMs), hole transport materials (HTMs), emissive dopants, and host materials in various OLED architectures.[2][3][5]
The 2,5-dimethylquinoxaline scaffold offers specific advantages. The methyl groups enhance solubility in common organic solvents, improving processability. Critically, their positions leave the C-3 and C-6 positions (or C-7 and C-8, depending on the precursor) available for halogenation, creating reactive handles for subsequent functionalization without sterically hindering the core's planarity.
Core Concepts: Molecular Design Principles
The primary strategy for tuning the properties of quinoxaline-based materials is the Donor-Acceptor (D-A) approach. By covalently linking the electron-accepting 2,5-dimethylquinoxaline core with one or more electron-donating (donor) moieties, a molecule with a strong intramolecular charge transfer (ICT) character is formed.[7] This ICT transition is key to controlling the material's emission color and energy levels.
Key Donor Moieties:
Common electron-rich units attached to the quinoxaline core include:
This design principle is visualized in the D-A-D architecture below, which often leads to materials with small singlet-triplet energy splitting (ΔEST), a critical feature for developing highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters.[9][11][12] TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[10][11]
Caption: D-A-D molecular design for tuning optoelectronic properties.
Synthetic Protocols & Workflows
The construction of advanced OLED materials from 2,5-dimethylquinoxaline typically follows a multi-step synthetic sequence. The workflow involves creating a halogenated intermediate, which then serves as a versatile platform for introducing donor groups via palladium-catalyzed cross-coupling reactions.
Caption: General synthetic workflow for functionalized quinoxalines.
Protocol 1: Synthesis of the Key Intermediate: 3,6-Dibromo-2,5-dimethylquinoxaline
Rationale: This protocol creates the core building block for subsequent derivatization. Direct condensation followed by bromination provides a regiocontrolled method to install reactive handles for cross-coupling.
Materials:
3,6-Dibromo-1,2-phenylenediamine
Diacetyl (2,3-Butanedione)
Ethanol
Acetic Acid
Procedure:
In a 250 mL round-bottom flask, dissolve 3,6-Dibromo-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol.
Add diacetyl (11 mmol, 1.1 equivalents) to the solution.
Add 5 mL of glacial acetic acid as a catalyst.
Fit the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature. A precipitate should form.
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 20 mL).
Dry the product under vacuum to yield 3,6-dibromo-2,5-dimethylquinoxaline as a solid.
Self-Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected product should show characteristic aromatic and methyl proton signals in the NMR spectrum.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a highly robust and versatile method for forming carbon-carbon bonds, ideal for attaching aryl-based donor groups to the quinoxaline core.[13][14] The choice of catalyst, ligand, and base is crucial for achieving high yields.[13][15] Pd(PPh₃)₄ is a reliable catalyst, and an aqueous base like K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid.[13][16]
To a Schlenk flask, add 3,6-dibromo-2,5-dimethylquinoxaline (1 mmol), the desired arylboronic acid (2.5 mmol), and K₂CO₃ (4 mmol).
Evacuate and backfill the flask with argon or nitrogen three times.
Add the catalyst, Pd(PPh₃)₄ (5 mol%).
Add 20 mL of toluene and 5 mL of water.
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.
Transfer to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure D-A-D product.
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm successful double coupling.
Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines, enabling the introduction of nitrogen-containing donors like carbazole or phenothiazine.[17] This reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos) to facilitate reductive elimination, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[18][19]
In a glovebox or under an inert atmosphere, add NaOtBu (3 mmol) to an oven-dried Schlenk flask.
In a separate vial, dissolve 3,6-dibromo-2,5-dimethylquinoxaline (1 mmol), the amine donor (2.2 mmol), Pd(OAc)₂, and the XPhos ligand in 20 mL of anhydrous toluene.
Add the solution to the Schlenk flask containing the base.
Seal the flask and heat the mixture to 110 °C for 18-24 hours. Monitor by TLC.
After cooling, quench the reaction by carefully adding 20 mL of water.
Extract the product with dichloromethane (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude material via column chromatography (e.g., hexane/dichloromethane gradient) to isolate the desired product.
Self-Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Material Characterization & Data
Once synthesized, the new 2,5-dimethylquinoxaline derivative must be thoroughly characterized to evaluate its potential for OLED applications.
Property
Technique
Typical Expected Value/Result
Rationale
Structure & Purity
¹H NMR, ¹³C NMR, HRMS
Spectra consistent with target structure
Confirms chemical identity and purity.
Optical Absorption
UV-Vis Spectroscopy
λ_max ~350-450 nm
Determines the ground state absorption and optical bandgap. Lower energy band indicates ICT.[10]
Photoluminescence
PL Spectroscopy
λ_em ~450-650 nm (Green to Red)
Defines the emission color and provides information on excited state properties.
Emission Efficiency
Integrating Sphere
PLQY: 30-90%
Quantifies the material's ability to convert absorbed light into emitted light.
Energy Levels
Cyclic Voltammetry (CV)
HOMO: -5.2 to -5.8 eV; LUMO: -2.5 to -3.2 eV
Determines the energy levels, which are critical for charge injection and transport in a device.[20]
Thermal Stability
TGA
Td (5% weight loss) > 350 °C
Ensures the material can withstand the thermal stress of vacuum deposition and device operation.[20]
Morphological Stability
DSC
Tg > 100 °C
A high glass transition temperature (Tg) indicates resistance to crystallization, ensuring stable film morphology.[20]
To test the performance of a new material, it is incorporated into a multi-layer OLED device. The structure is built by sequentially depositing different organic layers and metal contacts onto a transparent conductive substrate (e.g., Indium Tin Oxide, ITO).
Caption: A standard multi-layer architecture for an OLED.
Fabrication Protocol (Brief):
Substrate Cleaning: ITO-coated glass is sequentially cleaned using detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.[21]
Hole Injection Layer (HIL): A layer of PEDOT:PSS is spin-coated onto the ITO and annealed.[21][22]
Hole Transport Layer (HTL): A material like TAPC is deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Emissive Layer (EML): The host material (e.g., CBP) and the synthesized quinoxaline derivative (dopant) are co-evaporated from separate sources. The doping concentration is precisely controlled (typically 1-20 wt%).[8][22]
Electron Transport Layer (ETL): An electron-transporting material like TmPyPB is evaporated.[23]
Cathode: A thin layer of LiF followed by a thicker layer of Aluminum (Al) is evaporated to complete the device.[23]
Representative Device Performance:
The following table shows hypothetical but realistic performance metrics for an OLED device using a 2,5-dimethylquinoxaline-based TADF emitter.
Parameter
Symbol
Typical Value
Significance
Turn-on Voltage
V_on
2.5 - 4.0 V
The voltage at which the device begins to emit light (e.g., at 1 cd/m²).
Maximum Luminance
L_max
> 10,000 cd/m²
The maximum brightness achieved by the device.
Current Efficiency
η_c
40 - 80 cd/A
Measures the light output per unit of current.
Power Efficiency
η_p
30 - 70 lm/W
Measures the light output per unit of electrical power consumed.
External Quantum Eff.
EQE_max
15 - 25%
The ratio of photons emitted to electrons injected, a key metric of overall efficiency.[10][23]
Conclusion
The 2,5-dimethylquinoxaline scaffold is a powerful and versatile platform for the design and synthesis of high-performance materials for OLEDs. Its favorable electronic properties, high thermal stability, and amenability to functionalization via robust synthetic methods like Suzuki and Buchwald-Hartwig couplings allow for the creation of a vast library of materials. By employing rational D-A molecular design strategies, researchers can precisely tune the optoelectronic properties to develop next-generation emitters, hosts, and transport materials with high efficiencies, excellent color purity, and long operational lifetimes, thereby advancing the fields of solid-state lighting and flexible displays.
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Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. Chemical Science (RSC Publishing). (URL: )
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Application Notes and Protocols: Thienyl-Quinoxaline Derivatives as Electron Transport Materials in Solar Cells. Benchchem. (URL: )
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. (2020). (URL: )
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). (URL: )
Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes. PMC. (2019). (URL: )
Application Note: Incorporating 2,5-Dimethylquinoxaline into Artificial Coffee Flavor Formulations
Introduction & Mechanistic Overview Creating an authentic artificial coffee flavor requires replicating the complex aromatic profile generated by the Maillard reaction during the roasting of coffee beans ()[1]. While mon...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Creating an authentic artificial coffee flavor requires replicating the complex aromatic profile generated by the Maillard reaction during the roasting of coffee beans ()[1]. While monocyclic pyrazines—such as 2,5-dimethylpyrazine—are industry standards for imparting sharp, nutty, and earthy top notes[2], they often lack the sustained depth required for a fully rounded sensory profile.
Enter 2,5-dimethylquinoxaline . As a bicyclic pyrazine derivative, its increased molecular weight and lower volatility fundamentally alter its behavior in a flavor matrix. Instead of flashing off quickly, it acts as a robust mid-to-base note. Olfactory studies demonstrate that 2,5-dimethylquinoxaline possesses a distinct "roast chestnut-like" and deep coffee aroma ()[3]. By bridging the highly volatile sulfurous compounds (like furfuryl mercaptan) and the heavy furanones, 2,5-dimethylquinoxaline provides the lingering "body" that mimics a true roasted coffee finish.
To successfully incorporate these nitrogen-containing heterocycles, formulation scientists must respect their potency and physical properties. Table 1 summarizes the key quantitative data for the primary components of this advanced coffee accord.
Table 1: Quantitative Formulation Parameters for Coffee Accord Components
The following workflow illustrates the self-validating process of integrating 2,5-dimethylquinoxaline into a commercial beverage base. The feedback loop between sensory testing and analytical validation ensures both organoleptic excellence and chemical stability.
Workflow for integrating 2,5-dimethylquinoxaline into coffee flavor formulations.
Step-by-Step Formulation Protocol
Step 1: Raw Material Quality Control (QC)
Action: Verify the Gas Chromatography (GC) purity of both 2,5-dimethylpyrazine and 2,5-dimethylquinoxaline to be ≥98%.
Causality: Impurities, particularly structural isomers like 2,3- or 2,6-dimethylpyrazine, possess entirely different odor thresholds and can shift the roasted note toward unwanted, harsh, or "musty potato" directions ()[1][4].
Step 2: Stock Solution Preparation
Action: Dissolve 2,5-dimethylquinoxaline in food-grade Propylene Glycol (PG) to create a 1% (w/w) stock solution. Agitate at room temperature until fully homogenized.
Causality: Quinoxaline derivatives are exceptionally potent, with high odor intensity[3]. Pre-diluting the compound prevents localized concentration spikes (hot spots) during large-scale blending and allows for the precise micro-dosing required to hit the delicate 0.5–10 ppm target range.
Step 3: Base Accord Construction
Action: In a compounding vessel, blend the 2,5-dimethylpyrazine (targeting 10-50 ppm in the final product) with trace amounts of furfuryl mercaptan.
Causality: This establishes the foundational coffee identity. 2,5-dimethylpyrazine mimics the early Maillard reaction products formed during roasting[4], providing the initial earthy/cocoa impact[2], while the mercaptan delivers the authentic sulfurous "fresh brew" top note.
Step 4: Titration of 2,5-Dimethylquinoxaline
Action: Titrate the 1% 2,5-dimethylquinoxaline stock solution into the base accord. Start at a theoretical yield of 0.5 ppm in the final product and incrementally increase up to 10 ppm.
Causality: Because of its heavy "roast chestnut" character[3], over-dosing will suppress the delicate top notes and render the flavor muddy. Gradual titration ensures it acts as a structural bridge, enhancing the linger without dominating the profile. The bicyclic structure lowers its volatility compared to monocyclic pyrazines, physically forcing it to act as a base note on the palate.
Step 5: Sensory & Analytical Validation (The Self-Validating System)
Action (Sensory): Conduct a triangle cupping test. Panelists must blindly identify the quinoxaline-enhanced formulation against two control samples (base accord only).
Action (Analytical): Extract the formulated flavor from the target matrix using Solid-Phase Microextraction (SPME) and analyze via GC-MS after 14 and 28 days of accelerated aging.
Causality: This step creates a closed-loop validation system. The sensory test statistically validates the organoleptic improvement (proving the formulation works). Simultaneously, the GC-MS protocol ensures chemical trustworthiness by verifying that the 2,5-dimethylquinoxaline remains stable and does not participate in deleterious secondary reactions (e.g., forming Schiff bases with aldehydes in the matrix) over the product's shelf life.
References
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives
Source: ACS Omega (National Library of Medicine / PMC)
URL:[Link]
Application Notes and Protocols: 2,5-Dimethylquinoxaline and its Derivatives as a Platform for Fluorescent Probes in Biological Cell Imaging
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the application of the quinoxaline scaffold, using 2,5-dimethylquinoxaline as a foundational struc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of the quinoxaline scaffold, using 2,5-dimethylquinoxaline as a foundational structure, for the development and utilization of fluorescent probes in biological cell imaging. As a Senior Application Scientist, this guide synthesizes insights into the chemical properties, strategic applications, and detailed protocols for employing these versatile fluorophores in cellular analysis.
Introduction: The Quinoxaline Scaffold - A Versatile Platform for Bioimaging
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, offers a rigid, planar, and highly conjugated structure. This architecture is conducive to strong fluorescence, making the quinoxaline core an attractive platform for the design of novel fluorescent probes.[1] While 2,5-dimethylquinoxaline itself is a simple derivative, its core structure is representative of a class of compounds that can be chemically modified to create a diverse array of fluorescent probes with tunable photophysical properties.[1][2] The ease of synthesis and modification allows for the fine-tuning of emission wavelengths, quantum yields, and environmental sensitivity.[1][3] These characteristics have led to the development of quinoxaline-based probes for a variety of applications, including the imaging of subcellular organelles, and sensing of pH, metal ions, and reactive oxygen species (ROS).[1][4][5]
The potential of quinoxaline derivatives is further highlighted by their application in advanced imaging techniques. For instance, quinoxaline-based polymer dots (Pdots) have been developed for in vivo biological imaging, showcasing ultrabright red to near-infrared (NIR) fluorescence and excellent biocompatibility.[6][7] Furthermore, specific quinoxaline derivatives have been designed as "turn-on" fluorescent probes for detecting biologically important molecules like glutathione and for imaging nucleic acids within mitochondria.[8][9]
This guide will explore the rationale behind using the quinoxaline scaffold, provide detailed protocols for the hypothetical application of a 2,5-dimethylquinoxaline-based probe, and discuss the critical considerations for successful implementation in a research setting.
Designing Quinoxaline-Based Fluorescent Probes: From Structure to Function
The utility of a fluorescent probe is dictated by its photophysical properties, specificity, and biocompatibility. The quinoxaline scaffold provides a robust foundation for engineering these characteristics.
2.1. Tuning Photophysical Properties:
The absorption and emission spectra of quinoxaline derivatives are highly dependent on the nature and position of substituents on the aromatic rings.[2] The introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to shifts in the emission wavelength.[1] This tunability is a key advantage, allowing for the development of probes across the visible spectrum and into the near-infrared range, which is beneficial for reducing cellular autofluorescence and increasing tissue penetration in in vivo studies.[9]
Some quinoxaline derivatives also exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), a phenomenon where fluorescence is enhanced in the aggregated state.[2][10] This property is particularly useful for developing probes that become fluorescent upon binding to a target, leading to a high signal-to-noise ratio.[8]
Photophysical Data of Representative Quinoxaline Derivatives:
For a probe to be useful, it must selectively accumulate in or bind to the target of interest. The quinoxaline core can be functionalized with specific targeting moieties. For example, certain derivatives have been shown to selectively stain lipid droplets and lysosomes, enabling the study of lipid metabolism and cellular trafficking.[1] Cationic quinoxaline-based probes have been developed to target and image nucleic acids within mitochondria.[9] The design principle involves incorporating a recognition element that directs the fluorophore to its subcellular destination.
2.3. Ensuring Biocompatibility and Minimizing Cytotoxicity:
A critical requirement for live-cell imaging probes is low cytotoxicity.[11] While many quinoxaline derivatives have been investigated for their anticancer properties due to their cytotoxic effects at higher concentrations, careful molecular design can yield probes with minimal impact on cell viability at the concentrations required for imaging.[12][13][14] For instance, quinoxaline-based Pdots have demonstrated excellent biocompatibility in both cell culture and zebrafish embryos.[6][7] It is imperative to assess the cytotoxicity of any new probe to ensure that the observed cellular dynamics are not artifacts of cellular stress or death.
Experimental Protocols: A General Guide for Quinoxaline-Based Probes
The following protocols are generalized for the use of a hypothetical small-molecule, cell-permeable quinoxaline-based fluorescent probe, exemplified by a functionalized 2,5-dimethylquinoxaline derivative. Optimization for specific probes and cell types is essential.[11]
3.1. Probe Preparation and Storage:
Stock Solution Preparation: Prepare a high-concentration stock solution of the quinoxaline-based probe (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
3.2. General Protocol for Live-Cell Staining and Imaging:
This protocol provides a starting point for staining adherent cells.
Materials:
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
Complete cell culture medium.
Imaging medium (e.g., phenol red-free medium to reduce background fluorescence).
Quinoxaline probe stock solution (in DMSO).
Phosphate-buffered saline (PBS).
Procedure:
Cell Seeding: Plate cells on the imaging dish and culture until they reach the desired confluency.
Probe Dilution: On the day of imaging, thaw an aliquot of the quinoxaline probe stock solution. Dilute the stock solution in pre-warmed imaging medium to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.
Cell Labeling: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Replace the PBS with the probe-containing imaging medium.
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO₂ atmosphere. The optimal incubation time will depend on the probe's cell permeability and target accumulation rate.
Washing (Optional but Recommended): For probes that are not highly fluorogenic upon target binding, a wash step is crucial to remove unbound probe and reduce background fluorescence. Remove the labeling solution and wash the cells 2-3 times with pre-warmed imaging medium.
Imaging: Add fresh, pre-warmed imaging medium to the cells. Mount the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
Image Acquisition: Acquire images using the appropriate excitation and emission wavelengths for the specific quinoxaline probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[15][16][17]
3.3. Cytotoxicity Assay (MTT Assay):
It is crucial to evaluate the potential toxicity of the fluorescent probe.
Materials:
96-well plates.
Cancer cell lines of interest.
Quinoxaline probe stock solution.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO).
Microplate reader.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay. Allow cells to adhere overnight.
Probe Treatment: Treat the cells with a range of concentrations of the quinoxaline probe for a duration relevant to the imaging experiments (e.g., 1-24 hours). Include untreated control wells.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[13]
Visualization of Workflows
Experimental Workflow for Live-Cell Imaging:
Caption: A generalized workflow for live-cell imaging using a quinoxaline-based fluorescent probe.
Conceptual Design of a Targeted Quinoxaline Fluorescent Probe:
Caption: Modular design of a targeted quinoxaline-based fluorescent probe.
Troubleshooting and Considerations
High Background Fluorescence:
Optimize probe concentration; use the lowest effective concentration.
Increase the number and duration of wash steps.
Use phenol red-free imaging medium.
Low Signal:
Increase probe concentration or incubation time.
Ensure the excitation and emission filters on the microscope are appropriate for the probe's spectra.
Check for photobleaching and reduce excitation light intensity.
Phototoxicity:
Observe cells for signs of stress (e.g., blebbing, rounding).
Minimize exposure to excitation light.
Use a more sensitive camera to allow for shorter exposure times.
Probe Precipitation:
Ensure the final concentration of DMSO in the imaging medium is low (typically <0.5%).
Vortex the diluted probe solution well before adding it to the cells.
Conclusion and Future Directions
The quinoxaline scaffold represents a promising and versatile platform for the development of novel fluorescent probes for biological cell imaging.[1] The ability to synthetically tune their photophysical properties and introduce targeting moieties allows for the creation of a wide range of probes for specific applications.[1][3] Future research in this area will likely focus on the development of quinoxaline-based probes with improved photostability, higher quantum yields in aqueous environments, and advanced functionalities such as "smart" probes that respond to specific enzymatic activities or changes in the cellular microenvironment. As our understanding of the structure-property relationships of these compounds grows, so too will their application in elucidating complex biological processes at the cellular and subcellular levels.
References
ResearchGate. (2025). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. [Link]
Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021). [Link]
Duffy, K. J., Haltiwanger, R. C., Freyer, A. J., Li, F., Luengo, J. I., & Cheng, H.-Y. (2001). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. RSC Publishing. [Link]
Duffy, K. J., et al. (2002). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Wu, J., et al. (2025). Synthesis and fluorescent properties of quinoxaline derived ionic liquids. ResearchGate. [Link]
Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen: photophysical properties and a turn-on fluorescent probe for glutathione. (n.d.). Journal of Materials Chemistry C. [Link]
Han, C., et al. (n.d.). Photophysical properties of quinoxaline derivatives and fi lm... ResearchGate. [Link]
Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. (n.d.). Canadian Science Publishing. [Link]
Ge, J., et al. (n.d.). Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria. Organic & Biomolecular Chemistry. [Link]
Wang, L., Frei, M. S., Salim, A., & Johnsson, K. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society. [Link]
Wu, C., et al. (2015). Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging. Journal of the American Chemical Society. [Link]
Fluorescent Live Cell Imaging. (n.d.). StainsFile. [Link]
Wu, C., et al. (2015). Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging. Journal of the American Chemical Society. [Link]
An off-on quinoxaline-based fluorescent probe for lighting up biothiols in living cells and zebrafish. (n.d.). ResearchGate. [Link]
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (n.d.). OA Monitor Ireland. [Link]
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). PMC. [Link]
Wang, L., Frei, M. S., Salim, A., & Johnsson, K. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society. [Link]
Wang, L., et al. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. PubMed. [Link]
(PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. (2026). ResearchGate. [Link]
Liu, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]
Abdelall, E. K. A., et al. (2025). Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. R Discovery. [Link]
Technical Support Center: GC-MS Diagnostics for 2,5-Dimethylquinoxaline Analysis
Welcome to the Advanced Diagnostic Hub. Analyzing basic nitrogen-containing heterocycles like 2,5-dimethylquinoxaline via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Diagnostic Hub. Analyzing basic nitrogen-containing heterocycles like 2,5-dimethylquinoxaline via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve baseline noise and signal degradation.
Part 1: The Causality of Baseline Noise in Quinoxaline Analysis
To troubleshoot effectively, we must first understand the chemical mechanics at play. 2,5-Dimethylquinoxaline is a bicyclic compound containing a pyrazine ring. The two nitrogen atoms in its structure possess lone pairs of electrons that act as strong Lewis bases.
The Mechanistic Problem:
Basic nitrogen heterocycles adsorb strongly on the active sites of analytical flow paths[1]. When exposed to active silanol groups (-Si-OH) in the glass injection liner or the fused-silica capillary column, the nitrogen lone pairs form strong hydrogen bonds. This interaction leads to severe peak tailing and irreversible adsorption.
The Baseline Noise Cascade:
To force these adsorbed molecules through the column and improve peak shape, analysts frequently employ aggressive, high-temperature oven ramps. However, unnecessarily high final temperatures accelerate the thermal degradation of the column's polysiloxane stationary phase[2]. This degradation manifests as "column bleed"—a high and continuously rising baseline noise characterized by cyclic siloxane ions (m/z 73, 207, 281, and 355). Therefore, the baseline noise is often a secondary symptom of the primary chemical incompatibility between the analyte and the system's active sites.
Part 2: Diagnostic FAQs
Q1: My baseline is constantly high and rising during the temperature ramp. How do I determine if this is a column issue or a detector issue?A1: A high and rising baseline that correlates with the temperature program is almost always indicative of column bleed[2]. To definitively isolate the issue, cap the MS transfer line and run the mass spectrometer without GC flow. If the noise disappears, the MS is clean, and the issue originates from the GC side (column degradation or carrier gas impurities). If the noise persists, the MS ion source requires cleaning.
Q2: I am observing extraneous peaks and a generally "noisy" baseline even at lower temperatures. What should I do?A2: A noisy baseline with extraneous peaks often points to contamination in the injection port or the sample matrix itself[2]. Because 2,5-dimethylquinoxaline requires basic conditions to remain un-ionized, sample extracts often co-extract complex matrix components. You must replace the septum with a high-quality, low-bleed variant and install a new, base-deactivated liner to prevent non-volatile residues from accumulating[2].
Q3: How can I optimize my acquisition method to suppress background noise without losing my target analyte signal?A3: Switch your MS acquisition mode from Full Scan to Selected Ion Monitoring (SIM). SIM mode significantly increases sensitivity and reduces background noise by only monitoring specific ions for the target analytes[2]. For 2,5-dimethylquinoxaline, monitoring the molecular ion (m/z 158) along with qualifier ions (m/z 117, 76) will mathematically filter out the chemical noise from column bleed and matrix interference.
Part 3: Quantitative Optimization & Data Presentation
To mitigate baseline noise and prevent active-site adsorption, your instrumental parameters must be strictly controlled. Below are the optimized parameters for analyzing 2,5-dimethylquinoxaline.
Table 1: Optimized GC-MS Parameters for Nitrogen Heterocycles
Parameter
Optimized Setting
Mechanistic Rationale
Carrier Gas
Helium, 1.0–1.5 mL/min (Constant Flow)
Provides inert transport, preventing reactions with the stationary phase[2].
Inlet Liner
Base-deactivated, single taper
Prevents Lewis acid-base interactions with the quinoxaline nitrogen atoms.
Column Type
5% Phenyl-methylpolysiloxane ("-MS" grade)
Low-bleed columns designated with "-MS" minimize siloxane background noise[2].
Oven Program
60°C (1 min) → 10°C/min → 250°C (5 min)
Ensures separation from matrix components while avoiding excessive temperatures that cause bleed[2].
Transfer Line
280°C
Prevents condensation of analytes between the GC and MS, which causes tailing[2].
Ion Source Temp
230°C
Enhances ionization efficiency while minimizing thermal degradation[2].
Part 4: Self-Validating Experimental Protocol
Do not rely on guesswork. Use the following self-validating protocol to passivate your system and empirically verify that the baseline noise has been resolved.
Step-by-Step Methodology: System Passivation and Noise Validation
Physical Maintenance: Cool the inlet and oven. Replace the septum, install a fresh base-deactivated liner, and trim 10-15 cm from the front of the GC column to remove accumulated non-volatile matrix.
Thermal Conditioning: Ensure high-capacity oxygen and hydrocarbon traps are installed in the carrier gas line[2]. Condition the column at 260°C for 2 hours to bake off residual manufacturing impurities[2].
Chemical Passivation (Active Site Neutralization):
Prepare a high-concentration standard of 2,5-dimethylquinoxaline (approx. 100 µg/mL in a non-polar solvent).
Inject 1.0 µL of this standard three consecutive times under standard operating conditions.
Causality: The high concentration of the basic heterocycle will forcefully bind to and neutralize any remaining active silanol sites in the flow path, essentially "priming" the system.
Validation Run (The Control): Inject a pure solvent blank. Evaluate the chromatogram. The baseline should be flat, and the characteristic siloxane ions (m/z 207, 281) should be below 10^3 abundance.
System Suitability Test (SST): Inject a low-level standard (e.g., 10 ng/mL). Integrate the peak at m/z 158. If the system is properly deactivated and noise is resolved, the Signal-to-Noise (S/N) ratio must be > 10:1, and the asymmetry factor (tailing) must be < 1.2. If these metrics are met, the system is validated for sample analysis.
Part 5: Diagnostic Workflow Visualization
Diagnostic workflow for isolating and resolving GC-MS baseline noise.
References
QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET) IN FUELS - ORBi
University of Liège Repository (Analytica Chimica Acta).
URL:[Link]
preventing oxidative degradation of 2,5-dimethylquinoxaline during long-term storage
Subtitle: Troubleshooting & Best Practices for Long-Term Storage Target Audience: Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter researchers struggli...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Troubleshooting & Best Practices for Long-Term Storage
Target Audience: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results or failing catalytic cycles due to the silent degradation of their reagents. 2,5-dimethylquinoxaline is a highly valuable heterocyclic building block, but it is notoriously susceptible to oxidative degradation.
The nitrogen atoms within the pyrazine ring are highly nucleophilic. When exposed to ambient oxygen, moisture, and light, these nitrogens undergo autoxidation to form mono- and 1,4-di-N-oxide derivatives[1]. This guide provides the causality behind these degradation pathways, self-validating protocols to ensure reagent integrity, and field-proven storage methodologies.
I. Oxidative Degradation Pathway
Understanding the mechanism of degradation is the first step in preventing it. The transformation of the active reagent into its N-oxide derivatives is accelerated by UV/visible light and the presence of moisture, which lowers the activation energy for oxidation[2].
Caption: Oxidative degradation pathway of 2,5-dimethylquinoxaline into N-oxide derivatives.
II. Quantitative Stability Data
The following table summarizes the expected purity of 2,5-dimethylquinoxaline over time under various environmental conditions, demonstrating the critical need for inert atmosphere and temperature control[3].
Storage Condition
Atmosphere
Light Exposure
1-Month Purity
6-Month Purity
12-Month Purity
25°C (Room Temp)
Ambient Air
Ambient Light
95.2%
82.1%
<70.0%
25°C (Room Temp)
Ambient Air
Dark (Amber)
98.1%
91.5%
84.3%
4°C (Fridge)
Ambient Air
Dark (Amber)
99.2%
96.4%
92.1%
4°C (Fridge)
Argon Gas
Dark (Amber)
>99.9%
99.5%
98.9%
-20°C (Freezer)
Argon Gas
Dark (Amber)
>99.9%
>99.9%
>99.5%
III. Troubleshooting & FAQs
Q1: Why does my 2,5-dimethylquinoxaline degrade even when tightly capped in ambient conditions?A1: The degradation is driven by the highly nucleophilic nature of the pyrazine ring nitrogens. Even the small volume of ambient air trapped in the headspace of a standard sealed vial contains enough oxygen to initiate autoxidation, leading to the formation of N-oxide derivatives[2]. Furthermore, ambient moisture acts as a conduit for hydrolytic degradation or facilitates protonation states that accelerate the oxidation process[3].
Q2: How do I verify the integrity of my stored batch before a sensitive experiment?A2: Self-Validating Protocol: Perform a quick ^1^H NMR analysis in CDCl3. Pure 2,5-dimethylquinoxaline exhibits distinct methyl singlets at δ 2.77 and 2.78 ppm, and a characteristic aromatic proton signal at δ 8.73 ppm[4]. If oxidation has occurred, the strongly electron-withdrawing nature of the newly formed N-oxide group will cause a noticeable downfield shift in the adjacent methyl and aromatic protons[1]. If these shifted peaks exceed your experimental tolerance (e.g., >1% integration), the batch must be repurified via column chromatography before use.
Q3: Is Argon strictly necessary, or can I use Nitrogen for inert storage?A3: While both gases are inert, Argon is significantly denser than air (approx. 1.38x). This physical property allows Argon to effectively "blanket" the solid or liquid at the bottom of the vial, displacing oxygen upwards and out of the container. Nitrogen is slightly lighter than air, meaning it mixes more readily with ambient oxygen during the manual purging process. Unless you are sealing the vials inside a strictly controlled glovebox environment, Argon provides a vastly superior protective blanket against oxidation[3][5].
IV. Step-by-Step Methodology: Inert Storage Protocol
To guarantee >99% stability over a 12-month period, follow this Schlenk-line guided aliquoting and blanketing protocol.
Step 1: Preparation
Bake amber glass vials and PTFE-lined septum caps in an oven at 120°C for 2 hours to remove adsorbed surface moisture. Cool them entirely within a vacuum desiccator.
Step 2: Equilibration
Before opening your primary bulk supply of 2,5-dimethylquinoxaline, allow the container to reach room temperature inside a desiccator. Opening a cold vial in ambient air instantly introduces condensation, which accelerates degradation[3].
Step 3: Aliquoting
Transfer working amounts (e.g., 50–100 mg) into the pre-dried amber vials. Aliquoting prevents the entire bulk supply from undergoing repeated freeze-thaw cycles and repeated oxygen exposure.
Step 4: Argon Purging
Insert an argon gas line (fitted with a sterile, wide-bore needle) into the vial. Keep the tip just above the surface of the compound. Purge gently at a low flow rate for 30–60 seconds. The heavy Argon gas will pool at the bottom, pushing ambient oxygen out of the vial neck[5].
Step 5: Sealing & Storage
Rapidly cap the vial with the PTFE-lined cap while simultaneously withdrawing the Argon needle. Wrap the exterior of the cap tightly with Parafilm to prevent gas exchange. Store the sealed aliquots in a secondary light-proof container at 4°C or -20°C.
Caption: Optimized workflow for the aliquoting and inert storage of 2,5-dimethylquinoxaline.
V. References
1.[1] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development, MDPI. 1
2.[4] Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand, MDPI. 4
3.[3] How to store 6,7-Dimethylquinoxaline-2,3-dione for long-term stability, Benchchem. 3
4.[2] Medicinal Chemistry of Drugs with N-Oxide Functionalities, ACS Publications. 2
5.[5] BF3-promoted electrochemical properties of quinoxaline in propylene carbonate, OSTI.5
minimizing structural isomer byproducts during 2,5-dimethylquinoxaline production
Welcome to the Advanced Synthesis Support Center. This troubleshooting guide is designed for researchers and drug development professionals facing regioselectivity challenges during the production of 2,5-dimethylquinoxal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This troubleshooting guide is designed for researchers and drug development professionals facing regioselectivity challenges during the production of 2,5-dimethylquinoxaline. Below, you will find mechanistic explanations, quantitative optimization data, and self-validating protocols to eliminate structural isomer byproducts.
Mechanistic Causality: The Root of the Isomer Problem
When synthesizing 2,5-dimethylquinoxaline via the standard condensation of 3-methyl-1,2-phenylenediamine and pyruvaldehyde (methylglyoxal)[1], researchers frequently encounter a high yield of the unwanted structural isomer: 2,8-dimethylquinoxaline .
Understanding why this happens requires analyzing the competing forces of kinetic and thermodynamic control:
The Kinetic Trap (Byproduct Formation): Pyruvaldehyde contains two carbonyls—a highly electrophilic aldehyde and a less reactive ketone. The starting diamine has two amines: one at C1 (unhindered) and one at C2 (sterically hindered by the adjacent C3-methyl group). Kinetically, the fast-reacting aldehyde preferentially attacks the unhindered C1-amine. This rapid, irreversible condensation locks the methyl groups into the 2 and 8 positions, yielding 2,8-dimethylquinoxaline as the major kinetic byproduct.
The Thermodynamic Solution (Target Formation): 2,8-dimethylquinoxaline suffers from severe peri-steric strain between the methyl groups at the C2 and C8 positions. In contrast, 2,5-dimethylquinoxaline places the methyl groups far apart, making it the thermodynamically stable product. By employing reversible reaction conditions (acid catalysis and elevated heat), the kinetic intermediate can equilibrate, allowing the system to funnel into the more stable 2,5-isomer.
Reaction pathway: Kinetic vs. thermodynamic control in 2,5-dimethylquinoxaline synthesis.
Quantitative Data: Parameter Optimization
To minimize the 2,8-isomer, reaction parameters must be shifted to favor thermodynamic equilibration. The table below summarizes the expected isomer distribution based on varying catalytic and thermal conditions.
Reaction Condition
Catalyst
Temperature (°C)
Yield: 2,8-Isomer (Kinetic)
Yield: 2,5-Isomer (Thermodynamic)
Uncatalyzed
None
25
82%
18%
Mild Acid
AcOH
25
65%
35%
Brønsted Acid + Heat
AcOH
80
20%
80%
Lewis Acid + Heat
Bi(OTf)₃
110
<5%
>95%
Iridium Catalysis (Glycerol)
Ir-NHC
100
N/A (Regioselective)
85%
Self-Validating Experimental Protocol
To ensure the highest purity of 2,5-dimethylquinoxaline, follow this thermodynamically driven, step-by-step methodology. This protocol includes built-in validation checkpoints so you can verify the chemistry in real-time.
Self-validating experimental workflow for the regioselective synthesis of 2,5-dimethylquinoxaline.
Step-by-Step Methodology
Step 1: Reagent Preparation
Dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.
Step 2: Electrophile Addition
Cool the reaction flask to 0°C. Slowly add pyruvaldehyde (1.1 eq) dropwise. Causality: Controlling the initial exothermic condensation prevents the formation of uncharacterized polymeric tars before the catalyst can act.
Step 3: Catalyst Addition
Add 5 mol% of a strong Lewis acid, such as Bismuth(III) triflate (Bi(OTf)₃) or hypervalent iodine reagents[2]. Causality: The Lewis acid coordinates to the imine nitrogens of the kinetic byproduct, drastically lowering the activation energy required for aminal cleavage and allowing the reverse reaction to occur.
Step 4: Thermodynamic Equilibration
Attach a reflux condenser and heat the mixture to 110°C for 12 hours.
Self-Validation Checkpoint: Pull a 0.1 mL aliquot after 6 hours, perform a mini-workup, and spot on a TLC plate (Hexanes:EtOAc 3:1). The kinetic 2,8-isomer typically runs slightly higher due to lower polarity from steric shielding. If the upper spot persists, equilibration is incomplete. Continue refluxing.
Step 5: Quench and Extraction
Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Final Validation
Obtain a ¹H NMR spectrum of the crude mixture in CDCl₃.
Self-Validation Checkpoint: Examine the aromatic methyl signals (~2.5–2.8 ppm). The 2,8-isomer exhibits a distinct downfield shift for the C8 methyl due to the peri-interaction with the C2 methyl. The presence of a single major methyl peak set confirms successful thermodynamic conversion to 2,5-dimethylquinoxaline.
Frequently Asked Questions (FAQs)
Ticket #1044: Can I separate the 2,8-isomer from the 2,5-isomer using standard silica gel chromatography?A: It is notoriously difficult. Because both isomers have identical molecular weights and nearly identical dipole moments, their Rf values on standard silica gel are practically indistinguishable. This is why establishing thermodynamic control during the reaction is critical. If separation is absolutely necessary post-reaction, fractional crystallization or specialized reverse-phase preparative HPLC is required.
Ticket #1045: Is there a greener alternative to pyruvaldehyde that avoids this regioselectivity issue entirely?A: Yes. Recent catalytic advancements demonstrate that 2,5-dimethylquinoxaline can be synthesized using glycerol as a sustainable C3 source instead of pyruvaldehyde[3]. By reacting 3-methyl-1,2-phenylenediamine with glycerol in the presence of an Iridium complex bearing an N-heterocyclic carbene ligand, the reaction proceeds via a sequential dehydrogenation/condensation mechanism. Because the reactive intermediates are generated in situ and bound to the metal center, the steric environment of the catalyst ligand dictates the regioselectivity, bypassing the kinetic trap entirely.
Ticket #1046: Can I use metal-free conditions to achieve this?A: Yes, one-pot syntheses under metal-free conditions have been developed using N-heterocyclic carbenes (NHCs) as organocatalysts[4]. However, achieving strict regioselectivity for the 2,5-isomer without metals still requires prolonged heating to ensure thermodynamic control over the intermediate benzil/benzoin-like condensations.
References
Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand
Source: MDPI (Catalysts)
URL:[Link]
Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents
Source: PubMed (Journal of Organic Chemistry)
URL:[Link]
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions
Source: Asian Journal of Chemistry
URL:[Link]
In-Depth Comparison Guide: Chemical Reactivity of 2,5-Dimethylquinoxaline vs. 2,3-Dimethylquinoxaline
As a Senior Application Scientist in heterocyclic chemistry, I frequently consult with drug development professionals and synthetic researchers who need to functionalize the quinoxaline core. A common point of structural...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in heterocyclic chemistry, I frequently consult with drug development professionals and synthetic researchers who need to functionalize the quinoxaline core. A common point of structural confusion arises when choosing between 2,5-dimethylquinoxaline and 2,3-dimethylquinoxaline . While they share the same molecular formula (
C10H10N2
), the regiochemistry of their methyl substituents fundamentally alters their chemical reactivity, dictating their utility in downstream synthesis.
This guide objectively compares the mechanistic behavior of these two isomers, providing field-proven experimental protocols and quantitative data to help you select the optimal scaffold for your synthetic workflows.
Structural and Mechanistic Basis of Reactivity
The reactivity of methyl groups on a quinoxaline core is governed by their proximity to the electron-withdrawing imine nitrogens of the pyrazine ring. This proximity induces strong
−I
(inductive) and
−M
(mesomeric) effects, significantly increasing the
C−H
acidity of the methyl protons [1].
2,3-Dimethylquinoxaline: Both methyl groups are located at the
C2
and
C3
positions, directly adjacent to the pyrazine nitrogens. This symmetric arrangement renders both methyl groups highly
C−H
acidic. They readily form enamine-like intermediates or stabilized carbanions under basic conditions, making them highly susceptible to double condensation or double oxidation reactions [2].
2,5-Dimethylquinoxaline: This isomer is asymmetric. The
C2
-methyl group is adjacent to a nitrogen atom and exhibits the expected high
C−H
acidity. However, the
C5
-methyl group is located on the benzenoid ring. Lacking direct alpha-heteroatom activation, the
C5
-methyl behaves similarly to the methyl group in toluene—it is chemically inert to mild base-catalyzed condensation and requires harsh, radical-initiating conditions to functionalize [3].
Comparative Reactivity Profiles
To guide your synthetic planning, the following table summarizes the divergent reactivity of these two scaffolds across standard functionalization reactions.
Reaction Type
2,3-Dimethylquinoxaline
2,5-Dimethylquinoxaline
Mechanistic Causality
Aldol-Type Condensation (with Ar-CHO, Base)
Yields bis-styryl derivatives.
Yields mono-styryl derivatives.
C2
and
C3
are both
C−H
acidic. The
C5
-methyl is unactivated and remains inert under basic conditions.
Selenium Dioxide (
SeO2
) Oxidation
Yields quinoxaline-2,3-dicarboxaldehyde.
Yields 5-methylquinoxaline-2-carboxaldehyde.
SeO2
selectively oxidizes methyl groups alpha to the imine nitrogens via an ene-mechanism.
Free Radical Bromination (NBS, AIBN)
Yields 2,3-bis(bromomethyl)quinoxaline.
Yields 2-(bromomethyl)-5-methylquinoxaline.
The
C2
radical is thermodynamically stabilized by the adjacent nitrogen; the
C5
radical is less stable [4].
N-Oxidation (mCPBA)
Forms 1,4-dioxide readily.
Forms 1-oxide predominantly.
Steric hindrance and electron density distribution differ; the
C5
-methyl slightly shields the
N4
position.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways of both isomers when subjected to identical condensation and oxidation conditions.
Caption: Divergent reactivity pathways of 2,3- vs 2,5-dimethylquinoxaline under condensation and oxidation.
Experimental Methodologies
To ensure reproducibility in your laboratory, I have detailed two self-validating protocols below. These workflows are designed so that the physical observations during the reaction directly confirm the underlying mechanistic principles discussed above.
Protocol A: Aldol-Type Condensation with Benzaldehyde
Objective: To demonstrate the divergent
C−H
acidity by attempting a double condensation.
Reagents:
Quinoxaline derivative (2,3- or 2,5-dimethylquinoxaline):
1.0 mmol
Benzaldehyde:
2.5 mmol
(Excess to force double condensation)
Piperidine (Catalyst):
0.1 mmol
Absolute Ethanol:
10 mL
Step-by-Step Workflow:
Initialization: Charge a
25 mL
round-bottom flask with the chosen quinoxaline derivative and benzaldehyde.
Solvation & Catalysis: Add absolute ethanol to dissolve the reagents, followed by the dropwise addition of piperidine.
Thermal Activation: Attach a reflux condenser and heat the mixture to
80∘C
for 12 hours.
Self-Validation via TLC: Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 3:1).
For 2,3-dimethylquinoxaline: You will observe the complete disappearance of the starting material and the emergence of a single, highly conjugated low-Rf spot (the bis-styryl product).
For 2,5-dimethylquinoxaline: You will observe the formation of a mono-styryl product. Crucially, even with prolonged heating and excess aldehyde, no secondary condensation occurs, structurally validating the inertness of the
C5
-methyl group.
Isolation: Cool the mixture to
0∘C
. Filter the precipitated solid, wash with ice-cold ethanol (
3×5 mL
), and dry in vacuo.
Protocol B: Selective Oxidation using Selenium Dioxide (
SeO2
)
Objective: To synthesize carboxaldehydes and validate alpha-methyl susceptibility.
Reagents:
Quinoxaline derivative:
2.0 mmol
Selenium Dioxide (
SeO2
):
6.0 mmol
(3.0 eq)
1,4-Dioxane / Water (9:1 v/v):
15 mL
Step-by-Step Workflow:
Preparation: Dissolve the quinoxaline derivative in the 1,4-dioxane/water mixture within a
50 mL
two-neck flask.
Oxidant Addition: Add
SeO2
portion-wise at room temperature. Caution:
SeO2
is highly toxic; perform this inside a fume hood.
Reflux: Heat the reaction mixture to
100∘C
for 6–8 hours.
Self-Validation via Precipitation: As the oxidation proceeds, the solution will deposit a heavy black precipitate. This is elemental selenium (
Se0
), which visually confirms that the redox exchange has successfully occurred.
Purification: Perform a hot filtration through a pad of Celite to remove the black selenium. Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude residue via flash column chromatography. The 2,3-isomer yields the dicarboxaldehyde, whereas the 2,5-isomer yields strictly 5-methylquinoxaline-2-carboxaldehyde.
Conclusion & Application in Drug Development
When designing a synthetic route for pharmaceuticals (such as kinase inhibitors or antimicrobial agents), the choice between these two scaffolds is critical.
Select 2,3-dimethylquinoxaline when you require a symmetric building block capable of forming extended, dual-arm conjugated systems or bis-chelating ligands.
Select 2,5-dimethylquinoxaline when you need a highly regioselective handle. The
C2
-methyl can be easily functionalized (e.g., converted to an aldehyde or brominated) while the
C5
-methyl remains intact as a lipophilic, sterically directing group on the benzenoid ring.
References
PubChem. "2,3-Dimethylquinoxaline | C10H10N2 - PubChem". National Center for Biotechnology Information. Available at: [Link]
"Novel Copper(I) Halide Polymers: Structures of Cu2Br2(2,3-dimethylquinoxaline) and (2,3-Di(bromomethyl)quinoxalinium)CuBr2". Inorganic Chemistry, ACS Publications. Available at:[Link]
"Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives". PMC, National Institutes of Health. Available at:[Link]
"Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development". PMC, National Institutes of Health. Available at:[Link]
Comparative
2,5-dimethylquinoxaline vs other quinoxaline derivatives in antimicrobial assays
As a Senior Application Scientist specializing in antimicrobial drug discovery, I frequently evaluate nitrogen-containing heterocycles to combat the growing crisis of multidrug-resistant (MDR) pathogens. The quinoxaline...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in antimicrobial drug discovery, I frequently evaluate nitrogen-containing heterocycles to combat the growing crisis of multidrug-resistant (MDR) pathogens. The quinoxaline scaffold is a privileged structure in medicinal chemistry. However, not all quinoxalines are created equal.
In this guide, I will objectively compare the baseline antimicrobial performance of simple alkyl-substituted derivatives, specifically 2,5-dimethylquinoxaline , against highly functionalized next-generation quinoxaline derivatives (such as quinoxalin-2(1H)-ones, 1,4-di-N-oxides, and 2,3-bis(phenylamino)quinoxalines). By dissecting the causality behind their mechanisms and providing self-validating experimental workflows, this guide serves as a rigorous framework for drug development professionals.
Structural Causality and Mechanistic Pathways
The fundamental principle of rational drug design is that structure dictates function. 2,5-dimethylquinoxaline represents a low-molecular-weight, lipophilic core. While it exhibits moderate antimicrobial activity against standard strains like Staphylococcus aureus and Bacillus cereus[1], its simple dialkyl substitution lacks the specific steric geometry and hydrogen-bonding capabilities required to dock tightly into complex bacterial targets. It primarily acts as a weak metabolic disruptor or membrane intercalator.
To achieve nanomolar or low-micromolar efficacy against MDR strains, we must functionalize the core. The causality behind the enhanced efficacy of other derivatives is as follows:
Quinoxalin-2(1H)-ones: The introduction of hydrazone or pyrazole moieties transforms the molecule into a potent 2[2]. By trapping the DNA-gyrase complex, these compounds trigger double-stranded DNA breaks, leading to rapid bactericidal action.
Quinoxaline 1,4-di-N-oxides: These derivatives are engineered as prodrugs. In the hypoxic microenvironments typical of Mycobacterium tuberculosis granulomas, the N-oxide bonds undergo 3[3], generating lethal reactive oxygen and nitrogen species (ROS/RNS) that destroy the pathogen from within.
2,3-bis(phenylamino)quinoxalines: The bulky, electron-rich phenylamino groups provide high affinity for Gram-positive cell wall targets, effectively4[4] in Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
Mechanistic pathways of quinoxaline derivatives driving bactericidal activity.
Quantitative Efficacy Comparison
To objectively evaluate these compounds, we must look at their Minimum Inhibitory Concentration (MIC) values across diverse bacterial panels. The data clearly illustrates that while 2,5-dimethylquinoxaline serves as a valuable synthetic intermediate[5], its direct antimicrobial potency is vastly outclassed by rationally designed derivatives[2][3][4].
Compound Class
Representative Compound
Target Pathogen Profile
MIC Range
Primary Mechanism
Simple Alkyl-Quinoxalines
2,5-dimethylquinoxaline
S. aureus, B. cereus
Moderate (>64 µg/mL)
Weak membrane/metabolic disruption
Quinoxalin-2(1H)-ones
Compounds 4a, 11b
MDR S. aureus, E. coli
0.97 – 15.62 µg/mL
DNA Gyrase Inhibition (IC50 ~10.9 µM)
1,4-di-N-oxides
Compounds 18, 21
M. tuberculosis (H37Rv)
1.6 – 3.1 µM
Hypoxic Bioreduction / ROS Generation
2,3-bis(phenylamino)quinoxalines
Compounds 25, 31
MRSA, VRE
0.25 – 1.0 mg/L
Biofilm disruption & Cell wall targeting
Self-Validating Experimental Protocols
When evaluating highly lipophilic compounds like substituted quinoxalines, standard optical density (OD600) measurements often fail. The compounds can precipitate in aqueous broth, creating an artifact that mimics bacterial turbidity. To ensure trustworthiness and scientific integrity , I mandate the use of self-validating, metabolism-based readouts.
Causality: Resazurin (Alamar Blue) is an oxidation-reduction indicator. It remains blue (non-fluorescent) in dead cultures but is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. This eliminates false positives caused by drug precipitation.
Compound Preparation: Dissolve 2,5-dimethylquinoxaline and test derivatives in 100% DMSO to a 10 mg/mL stock. Critical Control: Final DMSO concentration in the assay well must not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.
Serial Dilution: Perform 2-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.
Inoculum Addition: Standardize the bacterial suspension (e.g., MRSA) to 0.5 McFarland standard, then dilute to achieve a final well concentration of
5×105
CFU/mL.
Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.
Metabolic Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, confirming a complete halt of cellular respiration.
Self-validating resazurin-assisted broth microdilution workflow for accurate MIC determination.
Protocol B: BacTiter-Glo™ Viability Assay (For M. tuberculosis)
Causality:M. tuberculosis grows exceptionally slowly. Waiting for visible turbidity takes weeks, risking the hydrolytic degradation of the quinoxaline derivatives in the media. The BacTiter-Glo assay measures intracellular ATP via a luciferase reaction, providing a rapid, highly sensitive, growth-independent snapshot of viability[3].
Plating: Dispense 100 µL of M. tuberculosis H37Rv culture (
1×106
CFU/mL) into opaque white 96-well plates.
Drug Exposure: Add the quinoxaline 1,4-di-N-oxide derivatives at varying concentrations. Include Rifampicin as a positive control.
Incubation: Incubate for 7 days at 37°C.
Luminescence Readout: Add an equal volume (100 µL) of BacTiter-Glo reagent. Mix briefly on an orbital shaker to lyse the mycobacteria and release ATP.
Quantitation: Measure luminescence. The IC50 is calculated using non-linear regression analysis of the luminescent signal versus compound concentration.
Conclusion
While 2,5-dimethylquinoxaline is a foundational building block with baseline biological activity, modern drug discovery demands higher specificity and potency. By leveraging rational substitutions—such as N-oxidation for hypoxia-targeted prodrugs or bulky phenylamino groups for biofilm disruption—researchers can transform the quinoxaline core into a formidable weapon against the most stubborn MDR pathogens. When executing these assays, prioritizing metabolic and ATP-based readouts over traditional turbidity ensures that your data remains robust, reproducible, and free of physical artifacts.
References
Design, synthesis of new novel quinoxalin-2(1H)
Source: National Institutes of Health (PMC)
2,3-bis (phenylamino)
Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand
Source: MDPI / ResearchGate
URL
cross-validation of GC-O and GC-MS for 2,5-dimethylquinoxaline in aroma profiling
An In-Depth Methodological Guide to the Cross-Validation of GC-O and GC-MS for Aroma Profiling: The Case of 2,5-Dimethylquinoxaline As aroma and flavor chemistry increasingly intersect with formulation science, drug pala...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Methodological Guide to the Cross-Validation of GC-O and GC-MS for Aroma Profiling: The Case of 2,5-Dimethylquinoxaline
As aroma and flavor chemistry increasingly intersect with formulation science, drug palatability, and food technology, the demand for precise volatile characterization has surged. Among the myriad of volatile organic compounds (VOCs), nitrogen-containing heterocycles like quinoxalines are of particular interest. Specifically, 2,5-dimethylquinoxaline is a highly potent odorant characterized by its roasted, nutty, and "roast chestnut-like" sensory profile[1].
However, a fundamental analytical challenge exists when profiling such compounds: instrumental sensitivity does not always correlate with human olfactory sensitivity. A compound may be present in trace amounts—barely registering above the baseline noise on a chromatogram—yet possess such a low odor threshold that it dominates the sensory profile of the mixture[2].
To bridge the gap between chemical quantification and sensory perception, Senior Application Scientists employ a self-validating analytical framework: the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) [3]. This guide provides an objective comparison of these techniques and details a robust experimental protocol for their simultaneous application.
Mechanistic Comparison: GC-MS vs. GC-O
While both techniques rely on the high-resolution separation capabilities of capillary gas chromatography, their detection mechanisms and analytical outputs serve entirely different, yet complementary, purposes.
GC-MS (The "What" and "How Much"): Utilizes electron ionization (EI) to fragment eluting molecules, generating a unique mass-to-charge (
m/z
) spectral fingerprint. It provides definitive structural elucidation and precise quantification but offers zero data regarding the compound's impact on human perception[4].
GC-O (The "Does it Matter"): Routes the chromatographic eluate to a heated sniffing port where a trained human assessor evaluates the stream. It identifies odor-active regions of the chromatogram and quantifies sensory potency using techniques like Aroma Extract Dilution Analysis (AEDA) to generate a Flavor Dilution (FD) factor[2].
Table 1: Objective Performance Comparison for Volatile Heterocycles
Parameter
GC-MS (Instrumental)
GC-O (Sensory)
Cross-Validation Synergy
Primary Detector
Quadrupole / Time-of-Flight (TOF)
Human Olfactory Receptors
Correlates structural ID with sensory impact.
Sensitivity
High (picogram range in SIM mode)
Variable (compound-dependent; often superior to MS for potent odorants)
Prevents false negatives where MS misses trace, high-impact odorants.
Selectivity
Based on
m/z
fragmentation patterns
Based on receptor binding affinity
Differentiates co-eluting compounds if one is odor-active and the other is not.
Quantitative Output
Concentration (
μg/kg
), Peak Area
Flavor Dilution (FD) Factor, Odor Intensity
Enables calculation of the Odor Activity Value (OAV = Concentration / Threshold).
The Logic of Cross-Validation
The core philosophy behind cross-validation is establishing a closed-loop, self-validating system .
If an analyst relies solely on GC-MS, they risk optimizing a formulation for a highly abundant volatile that humans cannot smell. Conversely, relying solely on GC-O yields descriptive data ("I smell roasted nuts at 15.2 minutes") without knowing the chemical structure responsible.
By splitting the GC effluent simultaneously to both detectors, we force the data to align along a standardized axis: the Retention Index (RI) . If the RI of the mass spectrum matches the RI of the perceived odor, and the MS library confirms the structure as 2,5-dimethylquinoxaline, the identification is considered analytically verified[4][5].
Caption: Logical workflow of simultaneous GC-O/MS cross-validation for volatile aroma profiling.
Step-by-Step Experimental Protocol for 2,5-Dimethylquinoxaline
To ensure scientific integrity and reproducibility, the following protocol outlines the causal reasoning behind each methodological choice for isolating and validating 2,5-dimethylquinoxaline.
Step 1: Matrix Extraction via Headspace SPME
Action: Extract the sample using Solid-Phase Microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at 50°C for 30 minutes.
Causality: 2,5-dimethylquinoxaline is a highly volatile, low-molecular-weight heterocycle. Liquid-liquid extraction often introduces solvent masking peaks that obscure early-eluting compounds. The mixed-polarity SPME fiber optimally concentrates nitrogenous bases from the headspace without solvent interference[6].
Step 2: Chromatographic Separation
Action: Desorb the fiber in the GC inlet at 250°C. Separate the analytes using a polar column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm).
Causality: Quinoxalines are polarizable molecules. A polar stationary phase prevents the co-elution of 2,5-dimethylquinoxaline with massive lipid oxidation products (like aldehydes) that typically dominate non-polar (DB-5) columns, ensuring a clean baseline for both MS and human detection[5].
Step 3: Simultaneous Split Detection (GC-O/MS)
Action: Route the end of the analytical column through a deactivated Y-splitter. Direct 50% of the flow to the MS transfer line and 50% to a heated olfactory port (200°C) supplied with humidified makeup air.
Causality: Humidified air prevents the desiccation of the human assessor's nasal mucosa during the 45-minute run. The simultaneous split ensures that the instrumental retention time exactly matches the physiological perception time[2].
Step 4: Sensory Evaluation via AEDA (GC-O)
Action: Perform Aroma Extract Dilution Analysis. The assessor sniffs the undiluted extract, followed by sequential 1:2 dilutions.
Causality: The highest dilution at which the specific "roast chestnut" odor of 2,5-dimethylquinoxaline is still perceived dictates its Flavor Dilution (FD) factor. A high FD factor proves the compound is a key driver of the overall aroma, regardless of its MS peak size.
Step 5: Structural Confirmation (GC-MS)
Action: Operate the MS in full scan mode (m/z 35-300) for library matching, and Selected Ion Monitoring (SIM) mode at
m/z
158 (the molecular ion of 2,5-dimethylquinoxaline) for trace quantification.
Data Synthesis and Validation Criteria
The final step in the cross-validation workflow is integrating the disparate data streams. A compound is only considered positively identified and sensorially validated when it meets three rigid criteria:
Mass Spectral Match: The experimental mass spectrum matches the NIST library spectrum with a similarity score >850.
Retention Index (RI) Alignment: The calculated RI (using a C8-C20 alkane standard) matches the literature RI for 2,5-dimethylquinoxaline on a polar column (
ΔRI≤10
).
Sensory Descriptor Match: The odor perceived at the exact retention time of the MS peak matches the known literature descriptor (roasted, nutty, chestnut)[1].
Table 2: Example Cross-Validation Dataset for 2,5-Dimethylquinoxaline
Analytical Metric
Data Source
Experimental Value
Validation Target / Literature
Status
Retention Index (Polar)
GC-MS & GC-O
1642
1645 (
±5
)
Validated
Target Ion (
m/z
)
GC-MS
158 (Base peak)
158
Validated
Concentration
GC-MS
12.4
μg/kg
N/A (Matrix dependent)
Quantified
Odor Descriptor
GC-O
"Roasted, Chestnut"
"Roasted coffee, nutty, chestnut"
Validated
Flavor Dilution (FD)
GC-O
512
> 64 (Indicates high impact)
High Potency
Odor Activity Value (OAV)
Calculated
310
> 1 (Threshold = 0.04
μg/kg
)
Key Aroma Active
Interpretation: In this dataset, while the concentration of 2,5-dimethylquinoxaline is relatively low (12.4
μg/kg
), its massive FD factor (512) and OAV (310) mathematically prove that it is a dominant contributor to the sample's sensory profile. GC-MS provided the identity; GC-O provided the context.
Conclusion
For complex matrices encountered in formulation and flavor science, relying strictly on instrumental quantification is an analytical blind spot. The cross-validation of GC-O and GC-MS creates a rigorous, self-correcting methodology. By anchoring the structural precision of mass spectrometry to the biological relevance of human olfactometry, researchers can definitively isolate and quantify high-impact trace volatiles like 2,5-dimethylquinoxaline, ensuring that product development is driven by true sensory drivers rather than mere chemical abundance.
References
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI Sensors. Available at:[Link]
Wiley Analytical Science. (2014). Journal Highlight: Development of a flavour fingerprint by GC-MS and GC-O combined with chemometric methods. Available at:[Link]
GL Sciences. Combining GC with MS and Olfactory Detection for a Variety of Food, Flavor, and Fragrance Analyses. Available at: [Link]
Song, H., & Liu, J. (2018). GC-O-MS technique and its applications in food flavor analysis. Food Research International (PubMed). Available at: [Link]
ACS Omega. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Publications. Available at:[Link]
Structural and Electronic Comparison of 2,5-Dimethylquinoxaline and 2,6-Dimethylquinoxaline: A Technical Guide
Quinoxalines (benzopyrazines) represent a privileged bicyclic scaffold with profound applications ranging from medicinal chemistry to next-generation aqueous organic redox flow batteries (ORFBs). The positional isomerism...
Author: BenchChem Technical Support Team. Date: April 2026
Quinoxalines (benzopyrazines) represent a privileged bicyclic scaffold with profound applications ranging from medicinal chemistry to next-generation aqueous organic redox flow batteries (ORFBs). The positional isomerism of substituents on the quinoxaline core fundamentally dictates the molecule's steric environment, electronic distribution, and electrochemical stability.
This guide provides an objective, data-driven comparison of two critical regioisomers: 2,5-dimethylquinoxaline (2,5-DMQ) and 2,6-dimethylquinoxaline (2,6-DMQ) . By analyzing their structural nuances, spectroscopic signatures, and redox behaviors, researchers can make informed decisions when selecting these scaffolds for drug development or energy storage applications.
Structural and Electronic Fundamentals
The core difference between 2,5-DMQ and 2,6-DMQ lies in the placement of the methyl group on the benzene ring relative to the pyrazine nitrogen atoms. Both isomers share a methyl group at the C2 position (on the pyrazine ring), but differ at the C5 versus C6 positions.
2,5-Dimethylquinoxaline: The C5 methyl group is located immediately adjacent to the bridgehead carbon (C4a), placing it in close spatial proximity to the N4 nitrogen atom. This creates significant steric hindrance around the N4 lone pair, which restricts the approach of bulky electrophiles and alters the coordination geometry when acting as a bidentate ligand. Electronically, the C5 methyl provides asymmetric inductive electron donation directly to the adjacent N4 atom.
2,6-Dimethylquinoxaline: The C6 methyl group is shifted one position further away from the bridgehead. This relieves the steric congestion around the pyrazine nitrogens, leaving the coordination sites completely accessible. The electronic contribution of the C6 methyl is distributed more symmetrically across the aromatic system, leading to distinct resonance stabilization patterns during reduction.
Fig 1. Divergent steric and electronic effects arising from C5 vs. C6 methyl substitution.
Quantitative Data & Spectroscopic Signatures
The most definitive method to distinguish these isomers is through
1
H NMR spectroscopy. The substitution pattern on the benzene ring creates distinct spin systems. In 2,5-DMQ, the three contiguous aromatic protons (C6, C7, C8) form an ABC spin system , characterized by a central triplet. Conversely, 2,6-DMQ possesses an isolated proton at C5, yielding a distinct singlet.
C5 methyl physically blocks the N4 lone pair, altering metal coordination and hydration.
Aromatic Spin System
ABC system
AMX system
Dictates NMR splitting (diagnostic triplet vs. isolated singlet)[2].
Redox Reversibility
Moderate
High
Sterics at C5 influence the hydration sphere during proton-coupled electron transfer (PCET).
Tautomerization Risk
Altered kinetics
Baseline kinetics
Tautomerization of the reduced form causes capacity fade in flow batteries[3].
Experimental Workflows & Methodologies
To objectively evaluate these compounds, researchers must employ robust synthesis and characterization pipelines. Below are self-validating protocols for the generation, structural elucidation, and electrochemical profiling of DMQ isomers.
Fig 2. Integrated workflow for the synthesis, isolation, and characterization of DMQ isomers.
Protocol 1: Catalytic Synthesis and Isolation
Causality: Traditional quinoxaline syntheses require harsh oxidants. Utilizing an Iridium-N-Heterocyclic Carbene (Ir-NHC) catalyst allows for the sustainable use of glycerol as a C3 source. 2,2,2-trifluoroethanol (TFE) is explicitly chosen as the solvent because its high hydrogen-bond donating capacity stabilizes the dehydration intermediates required to close the pyrazine ring[1].
Reaction Setup: In a Schlenk tube under inert argon, combine 1.0 mmol of the respective methyl-1,2-phenylenediamine (3-methyl for 2,5-DMQ; 4-methyl for 2,6-DMQ), 1.2 mmol of glycerol, and 2.0 mol% of the Ir-NHC catalyst.
Solvent Addition: Add 2.0 mL of 2,2,2-trifluoroethanol (TFE) and 1.0 mmol of K
2
CO
3
base.
Reflux: Heat the mixture to 80 °C for 40 hours. The base facilitates the initial condensation, while the Ir-catalyst drives the dehydrogenation of glycerol.
Purification: Quench with water, extract with ethyl acetate (3 × 10 mL), and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Self-Validation Check: TLC visualization under 254 nm UV light. Quinoxalines will appear as distinct dark blue/purple spots due to strong UV absorbance.
Protocol 2: NMR Structural Validation
Causality: Because regioisomers possess identical masses, mass spectrometry is insufficient.
1
H NMR is required to map the proton-proton coupling networks.
Sample Prep: Dissolve 10 mg of the purified isolate in 0.6 mL of CDCl
3
containing 0.03% v/v TMS as an internal standard.
Acquisition: Acquire a standard 1D
1
H spectrum at 400 MHz (minimum 16 scans, 2-second relaxation delay to ensure accurate integration).
Self-Validation System:
Integrate the sharp pyrazine C3 proton singlet (~
δ
8.7 ppm) and set the value to exactly 1.00 .
The aromatic region (
δ
7.5–8.0 ppm) must integrate to exactly 3.00 .
Decision Gate: If a triplet is present at ~
δ
7.62 ppm (integrating to 1.00), the structure is definitively 2,5-DMQ . If a singlet is present at ~
δ
7.82 ppm (integrating to 1.00), the structure is definitively 2,6-DMQ [1][2].
Causality: Quinoxalines are vulnerable to tautomerization in their reduced forms, which causes capacity fade in flow batteries. CV is used to assess the reversibility of the two-electron, two-proton (2e
−
/2H
+
) reduction process and calculate tautomerization kinetics[3].
Cell Preparation: Assemble a three-electrode cell using a 5 mm glassy carbon disk (working electrode), a Pt wire (counter electrode), and an Ag/AgCl (3M KCl) reference electrode.
Electrolyte: Prepare a 1 mM solution of the DMQ isomer in an aqueous supporting electrolyte of 3 M NaOH (pH ~14). Alkaline conditions are chosen to isolate the tautomerization degradation pathway from protonation-induced side reactions.
Measurement: Sweep the potential from -0.4 V to -1.4 V (vs. Ag/AgCl) at varying scan rates (
ν
= 10, 20, 50, 100 mV/s).
Self-Validation System:
Plot the cathodic peak current (
ipc
) against the square root of the scan rate (
ν1/2
).
A strictly linear relationship (R
2
> 0.99) validates that the redox event is a diffusion-controlled process. A deviation from linearity at slow scan rates indicates chemical irreversibility (e.g., tautomerization of the reduced quinoxaline species)[3].
Proper Disposal of 2,5-Dimethylquinoxaline: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,5-Dimethylquinoxaline. As a trusted partner in your research, we are committed to providing information that extends bey...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,5-Dimethylquinoxaline. As a trusted partner in your research, we are committed to providing information that extends beyond product use, ensuring the safety of your laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each critical step.
Hazard Assessment and Waste Classification
Based on available data for its isomer, 2,5-Dimethylquinoxaline should be handled as a hazardous substance with the following potential hazards[1][2][3]:
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Due to its toxic characteristics, 2,5-Dimethylquinoxaline waste must be managed as hazardous waste . It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 2,5-Dimethylquinoxaline for disposal, ensure you are wearing the appropriate personal protective equipment (PPE) to minimize exposure risks.
PPE Category
Specification
Rationale
Eye/Face Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection
Nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron.
Prevents skin contact, which can lead to irritation.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood.
Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.
Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container
Select a container that is compatible with 2,5-Dimethylquinoxaline. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended. The container must be in good condition, free of cracks or other damage.
Step 2: Label the Waste Container
Proper labeling is a critical and legally required step. The label must include:
The words "HAZARDOUS WASTE "
The full chemical name: "2,5-Dimethylquinoxaline "
The approximate concentration and quantity of the waste.
The date the waste was first added to the container.
The primary hazard(s): "Toxic " and "Irritant "
Step 3: Segregate from Incompatible Materials
Store the 2,5-Dimethylquinoxaline waste container away from incompatible materials. While specific incompatibility data for the 2,5-isomer is limited, it is prudent to avoid storage with:
Strong oxidizing agents
Strong acids
Strong bases
A chemical compatibility chart should be consulted for general guidance on storing different classes of chemical waste.
Step-by-Step Disposal Procedures
The following procedures outline the disposal process for both pure, unused 2,5-Dimethylquinoxaline and for solutions containing this compound.
Disposal of Solid 2,5-Dimethylquinoxaline
Work in a Ventilated Area: Conduct all handling of solid 2,5-Dimethylquinoxaline within a certified chemical fume hood to minimize inhalation exposure.
Transfer to Waste Container: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a clean spatula or scoop. Avoid generating dust.
Secure the Container: Tightly seal the lid of the hazardous waste container.
Decontaminate Handling Tools: Thoroughly decontaminate any tools used for the transfer with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse as hazardous waste.
Store for Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
Disposal of 2,5-Dimethylquinoxaline Solutions
Do Not Dispose Down the Drain: Aqueous or solvent-based solutions containing 2,5-Dimethylquinoxaline must never be disposed of down the sink.
Transfer to Waste Container: Carefully pour the liquid waste into a pre-labeled hazardous waste container designated for the specific solvent system (e.g., "Halogenated Solvents," "Non-Halogenated Solents," "Aqueous Waste").
Avoid Mixing Incompatible Wastes: Do not mix different solvent waste streams unless you have confirmed their compatibility.
Secure and Store: Secure the lid on the waste container and store it in the designated satellite accumulation area for pickup.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Emergency Scenario
Immediate Action
Small Spill (Solid)
1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Carefully sweep the absorbed material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable solvent and paper towels, collecting all materials as hazardous waste.
Large Spill
1. Evacuate the immediate area. 2. Alert your colleagues and contact your institution's EHS or emergency response team immediately. 3. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact
1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek medical attention.
Eye Contact
1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation
1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion
1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention and provide the SDS for 2,3-Dimethylquinoxaline if a specific one for the 2,5-isomer is unavailable.
Disposal Pathway Decision Framework
The following diagram illustrates the decision-making process for the proper disposal of 2,5-Dimethylquinoxaline waste.
Disposal decision workflow for 2,5-Dimethylquinoxaline.
Regulatory Context
The disposal of 2,5-Dimethylquinoxaline as a hazardous waste is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) standards for workplace safety. While quinoxaline and its derivatives are not specifically listed as hazardous wastes (F, K, P, or U lists), their characteristic toxicity necessitates their management as such.
It is the responsibility of the waste generator to properly classify and manage their hazardous waste. Failure to do so can result in significant legal and financial penalties.
References
NextSDS. Quinoxaline, 2,5-dimethyl- — Chemical Substance Information. [Link]
PubChem. 2,3-Dimethylquinoxaline. National Institutes of Health. [Link]
Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE. [Link]
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
U.S. Environmental Protection Agency. Consolidated List of Lists under EPCRA, CERCLA and CAA §112(r). [Link]